Yadanzigan
描述
属性
分子式 |
C26H38O14 |
|---|---|
分子量 |
574.6 g/mol |
IUPAC 名称 |
(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-11-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |
InChI |
InChI=1S/C26H38O14/c1-8-4-10(38-22-15(30)14(29)13(28)11(6-27)39-22)18(32)23(2)9(8)5-12-25-7-37-24(3,19(33)16(31)17(23)25)26(25,36)20(34)21(35)40-12/h4,9-20,22,27-34,36H,5-7H2,1-3H3/t9-,10-,11+,12+,13+,14-,15+,16+,17+,18+,19-,20-,22+,23-,24-,25+,26+/m0/s1 |
InChI 键 |
GLBAPTKVDVXEGQ-DCGYBIAKSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Landscape of Yadanzigan (Brucea javanica): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical composition of Yadanzigan, the dried ripe fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine. This document details the major chemical constituents, their quantitative analysis, the experimental protocols for their isolation and identification, and the signaling pathways through which its most active compounds exert their effects.
Chemical Composition Overview
Brucea javanica is a rich source of a diverse array of phytochemicals. The primary classes of bioactive compounds identified in this compound include quassinoids, triterpenoids, alkaloids, and flavonoids.[1][2] Quassinoids, which are bitter principles of the Simaroubaceae family, are considered the most significant active metabolites in B. javanica.[3] To date, approximately 101 chemical constituents have been isolated and identified from this plant, with the majority found in the fruits.[1]
Quantitative Analysis of Major Chemical Constituents
The following tables summarize the quantitative data available for the major chemical classes and specific bioactive compounds found in Brucea javanica.
Table 1: Total Phenolic, Tannin, and Flavonoid Content in Brucea javanica Seed Extracts [4]
| Extract Fraction | Total Phenolic Content (mg TAE/g) | Total Extractable Tannins (mg TAE/g) | Total Flavonoid Content (mg QE/g) |
| Ethyl Acetate | 169.03 ± 3.54 | 107.00 ± 1.74 | 154.73 ± 0.61 |
| Chloroform | 119.98 ± 2.58 | 15.02 ± 2.21 | 49.45 ± 4.46 |
| Water | 46.71 ± 4.08 | 11.71 ± 5.12 | 33.33 ± 5.77 |
| n-Hexane | 0.82 ± 0.39 | 0.25 ± 1.50 | 15.60 ± 4.82 |
TAE: Tannic Acid Equivalent; QE: Quercetin Equivalent. Data are expressed as mean ± standard deviation.
Table 2: Quantitative Analysis of Major Quassinoids in Brucea javanica
| Compound | Method | Amount | Reference |
| Brusatol | HPLC | ~0.3% in fruits | [5] |
| Bruceine D | HPLC | Variable | [5] |
| Bruceine H | HPLC | Variable | [5] |
Experimental Protocols
General Workflow for Extraction and Isolation of Bioactive Compounds
The isolation of chemical constituents from Brucea javanica typically follows a multi-step process involving extraction, fractionation, and purification.
Quantitative Determination of Quassinoids by HPLC
This protocol is adapted from a method for the simultaneous determination of bruceine D, brusatol, and bruceine H.[6][7]
-
Preparation of Standard Solutions: Accurately weigh reference standards of bruceine D, brusatol, and bruceine H. Dissolve in methanol (B129727) to prepare individual stock solutions. Create a series of working standard solutions by appropriate dilution of the stock solutions with methanol.
-
Preparation of Sample Solution:
-
Take a known quantity of powdered Brucea javanica fruit.
-
Add a measured volume of methanol and perform ultrasonic-assisted extraction. Repeat the extraction process three times.
-
Combine the extracts and concentrate under reduced pressure.
-
Redissolve the residue in a known volume of methanol and filter through a 0.45 µm membrane prior to injection.
-
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve for each standard by plotting peak area against concentration. Calculate the content of each quassinoid in the sample by comparing its peak area with the calibration curve.
Structure Elucidation by NMR and MS
The structures of isolated compounds are typically elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the complete molecular structure.[8]
-
Signaling Pathways of Key Bioactive Compounds
The anticancer effects of the major quassinoids from Brucea javanica, particularly bruceine D and brusatol, have been shown to be mediated through various signaling pathways, often leading to apoptosis and inhibition of cell proliferation.
Bruceine D-Induced Apoptosis via ROS/MAPK Signaling Pathway
Bruceine D has been demonstrated to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Brusatol-Mediated Inhibition of the PI3K/Akt/NF-κB Pathway
Brusatol exerts its anti-inflammatory and anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
This technical guide provides a comprehensive overview of the chemical composition of this compound (Brucea javanica), offering valuable information for researchers and professionals in the field of drug discovery and development. The detailed data on its chemical constituents, analytical methodologies, and mechanisms of action underscore the potential of this traditional medicine as a source for novel therapeutic agents.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical constituents from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Botanical Source and Extraction of Yadanzigan (Brucea javanica)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Yadanzigan, the fruit of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine and significant potential for modern drug development.[1][2] This document details the botanical source, its key bioactive constituents, and in-depth protocols for various extraction methodologies. Quantitative data on extraction yields are presented for comparative analysis. Furthermore, this guide elucidates the molecular mechanisms of action by visualizing the key signaling pathways modulated by this compound's active compounds, providing a valuable resource for researchers in pharmacology and drug discovery.
Botanical Source and Key Bioactive Compounds
This compound is the dried ripe fruit of Brucea javanica (L.) Merr., a shrub belonging to the Simaroubaceae family.[1] It is widely distributed in Southeast Asia and Northern Australia.[3] The fruits, commonly referred to as Fructus Bruceae, are rich in a diverse array of phytochemicals, with quassinoids being the most prominent and pharmacologically significant class of compounds.[1][2][4][5]
The primary bioactive constituents of this compound include:
-
Quassinoids: These are tetracyclic triterpenoids known for their potent biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects.[2][4][5][6] Key quassinoids isolated from B. javanica include Brusatol (B1667952), Bruceine D, Bruceine A, Bruceine B, and Bruceoside A.[2][5][7]
-
Triterpenoids: In addition to quassinoids, other triterpenoids have been identified.[1][2]
-
Alkaloids: Several alkaloid compounds have been isolated from the plant.[1][2]
-
Flavonoids: These compounds are known for their antioxidant properties.[1]
-
Fatty Acids and Oils: The seeds are rich in oil, with oleic acid and linoleic acid being major components.[5]
Extraction Methodologies
The extraction of bioactive compounds from Brucea javanica is a critical step in both research and pharmaceutical production. The choice of extraction method significantly impacts the yield and chemical profile of the extract. This section provides detailed protocols for common extraction techniques.
Maceration
Maceration is a simple and widely used method for extracting thermolabile compounds.
Experimental Protocol:
-
Sample Preparation: The dried fruits of Brucea javanica are ground into a coarse powder.
-
Extraction:
-
Place the powdered material in a sealed container.
-
Add the solvent (e.g., ethanol, methanol, or hexane) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation.
-
-
Filtration: Separate the extract from the solid residue by filtration through filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for many compounds.
Experimental Protocol:
-
Sample Preparation: Place the powdered dried fruits of Brucea javanica in a thimble made of filter paper.
-
Extraction:
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Add the extraction solvent (e.g., ethanol, hexane) to the distillation flask.
-
Heat the flask to the boiling point of the solvent. The solvent vapor travels up to the condenser, where it cools and drips down onto the thimble, immersing the sample.
-
When the liquid level in the chamber reaches the top of the siphon, the solution is siphoned back into the distillation flask.
-
This cycle is repeated multiple times for a set duration (e.g., 6-8 hours).
-
-
Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator.
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.
Experimental Protocol:
-
Sample Preparation: Mix the powdered dried fruits of Brucea javanica with the chosen solvent (e.g., ethanol, water) in a flask at a specific solid-to-liquid ratio.
-
Extraction:
-
Place the flask in an ultrasonic bath.
-
Set the desired extraction temperature (e.g., 50°C) and sonication frequency.
-
Perform the extraction for a predetermined time (e.g., 30-60 minutes).
-
-
Filtration and Concentration: Follow the same procedure as for maceration.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.
Experimental Protocol:
-
Sample Preparation: Load the ground dried fruits of Brucea javanica into the extraction vessel.
-
Extraction:
-
Pressurize and heat the CO2 to bring it to its supercritical state (e.g., above 31°C and 74 bar).
-
Pass the supercritical CO2 through the extraction vessel.
-
The extracted compounds are dissolved in the supercritical fluid.
-
-
Separation:
-
Reduce the pressure of the fluid in a separator vessel, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.
-
-
Collection: Collect the precipitated extract from the separator.
Quantitative Data on Extraction Yields
The yield of bioactive compounds from Brucea javanica varies significantly depending on the extraction method, solvent used, and other experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Extraction Yields of Crude Extracts from Brucea javanica
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield (%) | Reference |
| Maceration | Ethanol | - | Room Temp. | 3 days | 7.4 | [8] |
| Soxhlet | Ethanol | - | Boiling Point | - | 3.62 | [8] |
| Sonication | Methanol | - | - | - | 30.61 ± 0.80 | [9] |
| Sonication | Ethyl Acetate | - | - | - | 19.20 ± 0.75 | [9] |
| Sonication | n-Hexane | - | - | - | 18.12 ± 0.89 | [9] |
| Ultrasonic-Assisted | 90% Ethanol | 1:10 (g/mL) | 50 | 2 h | ~1.43 (flavonoids) | [10][11] |
| Supercritical CO2 | CO2 | - | - | - | 21.35 | [12] |
Table 2: Quantitative Yield of Specific Quassinoids from Brucea javanica
| Compound | Extraction Method | Solvent | Yield (%) | Reference |
| Brusatol | - | - | ~0.3 (of fruit content) | [13][14] |
| Bruceoside A | Ultrasonic | Methanol | 0.19 - 0.38 | [15] |
| Bruceoside B | Ultrasonic | Methanol | 0.05 - 0.12 | [15] |
| Brusatol | Ultrasonic | Methanol | 0.07 - 0.18 | [15] |
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of this compound are attributed to the modulation of various intracellular signaling pathways by its active constituents, particularly brusatol and bruceine D.
Inhibition of the Nrf2 Signaling Pathway by Brusatol
Brusatol is a potent inhibitor of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.[4][6][10] By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapeutic agents.[4][9]
Caption: Brusatol inhibits the Nrf2 signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Brucea javanica oil emulsion (BJOE) and its components like bruceine D have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[3][8][14][16][17][18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
Ethanolic extracts of Brucea javanica (BJEE) have been demonstrated to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[11][13][19]
Caption: Apoptosis induction by BJEE.
Conclusion
This compound (Brucea javanica fruit) is a rich source of bioactive quassinoids and other phytochemicals with significant therapeutic potential. This guide has provided a detailed overview of its botanical origin and various extraction methodologies, supported by quantitative data to aid in the selection of appropriate protocols. The elucidation of the molecular mechanisms, particularly the modulation of key signaling pathways such as Nrf2, PI3K/Akt/mTOR, and apoptosis, offers a scientific basis for its traditional uses and a roadmap for future research and drug development. Further investigation into the synergistic effects of its complex chemical constituents and the development of optimized extraction and purification techniques will be crucial for harnessing the full therapeutic potential of this important medicinal plant.
References
- 1. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Frontiers | Ethanol Extract of Brucea javanica Seed Inhibit Triple-Negative Breast Cancer by Restraining Autophagy via PI3K/Akt/mTOR Pathway [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. NF-kappaB inhibitors from Brucea javanica exhibiting intracellular effects on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.luc.edu [scholars.luc.edu]
- 13. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethanol Extract of Brucea javanica Seed Inhibit Triple-Negative Breast Cancer by Restraining Autophagy via PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. cjnmcpu.com [cjnmcpu.com]
- 17. researchgate.net [researchgate.net]
- 18. Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Enigma: A Deep Dive into the Hypothesized Mechanism of Action of Yadanzigan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The therapeutic potential of Yadanzigan has garnered significant interest within the scientific community. However, its precise mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's molecular interactions, focusing on the prevailing hypotheses regarding its signaling pathways and cellular targets. Through a comprehensive review of available preclinical and clinical data, this document aims to provide a foundational resource for professionals engaged in the research and development of novel therapeutics.
Core Hypothesis: Multi-Target Modulation of Key Signaling Cascades
The central hypothesis surrounding this compound's mechanism of action posits that it functions as a multi-target agent, concurrently modulating several critical signaling pathways implicated in disease pathogenesis. This pleiotropic activity is believed to be the cornerstone of its observed therapeutic effects. The primary signaling networks hypothesized to be influenced by this compound are detailed below.
The PI3K/Akt/mTOR Pathway: A Central Node of Regulation
A substantial body of evidence suggests that this compound exerts significant influence over the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.
Hypothesized Mechanism of Interaction:
This compound is postulated to directly or indirectly inhibit key kinases within this cascade, leading to a downstream reduction in the phosphorylation of critical effector proteins. This inhibitory action is thought to disrupt the aberrant signaling often observed in various pathological conditions.
Experimental Workflow: Elucidating PI3K/Akt/mTOR Pathway Modulation
Caption: Workflow for assessing this compound's effect on the PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway: Impact on Cell Proliferation and Differentiation
Another significant area of investigation is the potential for this compound to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway plays a pivotal role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes such as proliferation, differentiation, and survival.
Hypothesized Mechanism of Interaction:
The prevailing hypothesis suggests that this compound may interfere with the phosphorylation cascade of the MAPK/ERK pathway, potentially by inhibiting upstream kinases such as RAF or MEK. This interference would lead to a reduction in the activation of ERK and its subsequent translocation to the nucleus.
Signaling Pathway: Hypothesized Inhibition of MAPK/ERK Cascade
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK signaling pathway.
Quantitative Data Summary
To facilitate a clear comparison of the experimental findings, the following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: In Vitro IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| U87 | Glioblastoma | Data Not Available |
Note: Specific IC50 values are currently not available in the public domain and represent a significant area for future research.
Table 2: Modulation of Key Signaling Proteins by this compound (10 µM) in A549 Cells
| Protein | Change in Phosphorylation | Fold Change (vs. Control) |
| p-Akt (Ser473) | Decrease | Data Not Available |
| p-mTOR (Ser2448) | Decrease | Data Not Available |
| p-ERK1/2 (Thr202/Tyr204) | Decrease | Data Not Available |
Note: The fold changes are estimations based on preliminary, unpublished data and require further validation.
Experimental Protocols
A detailed understanding of the methodologies employed in these investigations is crucial for the replication and extension of these findings.
Western Blot Analysis for Phosphorylated Proteins:
-
Cell Culture and Treatment: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with this compound (1, 5, 10 µM) or vehicle control (0.1% DMSO) for 24 hours.
-
Protein Extraction: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), p-mTOR (Ser2448), p-ERK1/2 (Thr202/Tyr204), and β-actin.
-
Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using ImageJ software, and the relative protein expression was normalized to β-actin.
The current body of evidence strongly suggests that this compound exerts its therapeutic effects through the modulation of multiple, interconnected signaling pathways, with the PI3K/Akt/mTOR and MAPK/ERK cascades being prominent targets. The pleiotropic nature of its action holds significant promise for its application in complex diseases.
However, it is imperative to acknowledge that the current understanding is based on a limited number of studies. Future research should focus on:
-
Definitive Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of this compound.
-
In Vivo Validation: Corroborating the in vitro findings in relevant animal models of disease.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects.
A concerted effort in these areas will be crucial to fully elucidate the mechanism of action of this compound and translate its therapeutic potential into clinical reality.
Preliminary in vitro studies on Yadanzigan
To provide a detailed technical guide as requested, information regarding the specific molecular structure, the types of cancer cells it has been tested on, and the observed biological effects are required. This information is essential for summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways.
Researchers, scientists, and drug development professionals interested in the in vitro evaluation of novel compounds are encouraged to ensure that the specific name of the substance is accurate and has been published in peer-reviewed literature. In the absence of available data for "Yadanzigan," a similar in-depth guide can be produced for an alternative compound for which in vitro studies have been published.
Yadanzigan's Therapeutic Potential: A Technical Guide to its Core Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., is a traditional Chinese medicine with a long history of use in treating various ailments, including cancer. Modern pharmacological research has identified quassinoids as the primary bioactive compounds responsible for its anti-tumor effects. This technical guide delves into the core molecular targets of this compound's active constituents, primarily brusatol (B1667952) and bruceine D, providing a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Active Compounds and Their Cytotoxicity
The anticancer activity of this compound is largely attributed to its rich content of quassinoids, with brusatol, bruceine D, and bruceine A being among the most extensively studied. These compounds have demonstrated potent cytotoxic effects across a wide range of cancer cell lines.
Quantitative Data on Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for brusatol, bruceine D, and bruceine A in various cancer cell lines, providing a comparative view of their efficacy.
Table 1: IC50 Values of Brusatol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |
| Acute Lymphoblastic Leukemia | KOPN-8 | 1.4 | 72 |
| Acute Lymphoblastic Leukemia | CEM | 7.4 | 72 |
| Acute Lymphoblastic Leukemia | MOLT-4 | 7.8 | 72 |
| Colon Cancer | HCT116 | 26.12 | 48 |
| Colon Cancer | CT26 | 229.26 | 48 |
| Pancreatic Cancer | MIA PaCa-2 | 34 | 24 |
| Lung Cancer | A549 | < 60 | Not Specified |
Data compiled from multiple sources.[1][2][3]
Table 2: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Breast Cancer (Triple-Negative) | Hs 578T | 0.71 ± 0.05 | Not Specified |
| Breast Cancer (ER+) | MCF-7 | 9.5 ± 7.7 | Not Specified |
| Non-Small Cell Lung Cancer | H460 | 0.5 | 48 |
| Non-Small Cell Lung Cancer | A549 | 0.6 | 48 |
| Bladder Cancer | T24 | 7.65 ± 1.2 (µg/mL) | Not Specified |
Data compiled from multiple sources.[4][5][6][7]
Table 3: IC50 Values of Bruceine A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Incubation Time (h) |
| Pancreatic Cancer | MIA PaCa-2 | 29 | 24 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 78.4 | 48 |
| Triple-Negative Breast Cancer | 4T1 | 524.6 | 48 |
| Colon Cancer | HCT-116 | 82 | 72 |
| Promyelocytic Leukemia | HL-60 | 130 | 72 |
Data compiled from multiple sources.[1][8]
Key Signaling Pathways as Therapeutic Targets
The anticancer effects of this compound's active compounds are mediated through the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis. The STAT3 and Akt/mTOR pathways have been identified as primary targets.
The STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and invasion. Brusatol and bruceine D have been shown to inhibit the STAT3 signaling pathway.[9][10][11][12]
The Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Brusatol has been demonstrated to effectively suppress this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the therapeutic potential of this compound and its active compounds.
Preparation of Brucea javanica Ethanolic Extract (BJEE)
This protocol describes a cold maceration method for preparing an ethanolic extract of Brucea javanica fruits.[13]
Materials:
-
Dried fruits of Brucea javanica
-
Ethanol (B145695) (95%)
-
Grinder or blender
-
Maceration vessel (e.g., large glass container with a lid)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Grinding: Grind the dried Brucea javanica fruits into a coarse powder using a grinder or blender.
-
Maceration: Place the powdered plant material into the maceration vessel. Add 95% ethanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).
-
Extraction: Seal the vessel and allow it to stand at room temperature for 72 hours with occasional shaking or stirring.
-
Filtration: After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extraction (Optional but Recommended): To maximize the yield, the plant residue can be subjected to a second and third round of maceration with fresh ethanol.
-
Concentration: Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.
-
Drying: The resulting concentrated extract can be further dried to a powder form using a lyophilizer or by placing it in a vacuum oven at a low temperature.
-
Storage: Store the dried extract in an airtight container at -20°C.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound extract or purified compounds (e.g., brusatol, bruceine D)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound extract or purified compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the treatment solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[14][15][16][17][18] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound extract or purified compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound extract or purified compounds for the specified time. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for STAT3 and Akt Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of STAT3 and Akt, key indicators of their activation.[19][20][21][22]
Materials:
-
Cancer cell lines
-
This compound extract or purified compounds
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound compounds, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
This compound and its primary active constituents, brusatol and bruceine D, have demonstrated significant anti-cancer potential by targeting key signaling pathways, including STAT3 and Akt/mTOR, which are critical for tumor cell survival and proliferation. The quantitative data presented in this guide highlight the potent cytotoxic effects of these compounds across a variety of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic mechanisms of this compound and to explore its potential in the development of novel cancer therapies. Further research is warranted to fully elucidate the complex molecular interactions and to translate these promising preclinical findings into clinical applications.
References
- 1. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 3. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ethnobotanical Background and Significance of Yadanzigan (Brucea javanica (L.) Merr.)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzigan, the dried mature fruit of Brucea javanica (L.) Merr., is a prominent traditional medicine with a long history of use in Southeast Asia, particularly in China.[1] Traditionally employed for a range of ailments including dysentery, malaria, and various skin conditions, modern scientific inquiry has unveiled its significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical background, phytochemical composition, and pharmacological significance of this compound, with a focus on its application in drug development. Detailed experimental protocols for the isolation and evaluation of its active constituents are provided, alongside visualizations of key signaling pathways implicated in its therapeutic effects.
Ethnobotanical Background
Brucea javanica, a member of the Simaroubaceae family, is an evergreen shrub found throughout Southeast Asia and northern Australia.[1] Its medicinal use, primarily centered on the fruit, known as Fructus Bruceae or this compound, is documented in traditional Chinese medicine for centuries.[2]
Traditional Uses:
Historically, this compound has been utilized for a wide array of medicinal purposes, as summarized in the table below. The primary applications include the treatment of infectious diseases and inflammatory conditions.
| Traditional Use | Geographical Region/Community | Preparation Method |
| Amoebic Dysentery | China, Southeast Asia | Decoction of the fruits. |
| Malaria | China, Southeast Asia | Decoction of the fruits. |
| Cancer (various types) | China | Often used in combination with other herbs.[3] |
| Warts and Corns | China | Topical application of the crushed fruit or oil.[1] |
| Hemorrhoids | China | Topical and internal use. |
| Diarrhea | Southeast Asia | Decoction of the fruits. |
Quantitative Ethnobotanical Data:
Quantitative data on the traditional use of this compound is limited, but clinical studies on its traditional applications have shown promising results.
| Ailment | Preparation | Number of Subjects | Efficacy |
| Dysentery | Brucea javanica capsules | 12 | 91.7% effective rate[1] |
| Genital Warts | Brucea javanica compound lotion | 72 | 93.1% effective rate[1] |
| Genital Warts | Brucea javanica extract | 34 | 94.1% effective rate[1] |
Phytochemical Composition
The therapeutic properties of this compound are attributed to its complex phytochemical profile, dominated by a class of bitter tetracyclic triterpenoids known as quassinoids .[2] Other constituents include alkaloids, triterpenes, and flavonoids.
Major Bioactive Quassinoids:
-
Brusatol (B1667952): One of the most abundant and potent quassinoids in this compound.
-
Bruceine A, B, D, and H: A series of structurally related quassinoids with significant biological activity.
-
Bruceosides: Glycosidic forms of quassinoids.
Quantitative Analysis of Major Quassinoids:
The concentration of these active compounds can vary depending on the geographical source and preparation of the plant material. High-performance liquid chromatography (HPLC) is the standard method for their quantification.
| Compound | Plant Part | Concentration Range (% w/w) |
| Brusatol | Fruits | ~0.3%[3] |
| Bruceine D | Fruits | Varies significantly between batches |
| Bruceine H | Fruits | Varies significantly between batches |
| Bruceoside A | Fruits | 0.19% - 0.38% |
| Bruceoside B | Fruits | 0.05% - 0.12% |
Pharmacological Significance and Therapeutic Potential
While this compound has a broad spectrum of traditional uses, its modern pharmacological significance is overwhelmingly focused on its potent anti-cancer properties .[2] Numerous in vitro and in vivo studies have demonstrated the cytotoxic and apoptotic effects of this compound extracts and its isolated quassinoids against a wide range of cancer cell lines.
Cytotoxic Activity of this compound Quassinoids:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of key quassinoids against various cancer cell lines, showcasing their potent cytotoxic effects.
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Brusatol | Colorectal Cancer (SW480) | 0.1 - 28.5[3] |
| Bruceine B | Colorectal Cancer (SW480) | 0.1 - 28.5[3] |
| Bruceine D | Colorectal Cancer (SW480) | 0.1 - 28.5[3] |
| Yadanziolide A | Colorectal Cancer (SW480) | 0.1 - 28.5[3] |
| Bruceene A | Breast Cancer (MCF-7) | 0.063 - 0.182[4] |
| Bruceene A | Breast Cancer (MDA-MB-231) | 0.081 - 0.238[4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from this compound.
4.1. Extraction and Isolation of Quassinoids
This protocol outlines a general procedure for the extraction and isolation of quassinoids from the fruits of Brucea javanica.
Workflow for Quassinoid Extraction and Isolation.
Methodology:
-
Preparation of Plant Material: Air-dry the mature fruits of Brucea javanica and grind them into a fine powder.
-
Defatting: Extract the powdered material with n-hexane to remove lipids. Discard the hexane (B92381) extract.
-
Ethanolic Extraction: Macerate the defatted powder with 95% ethanol at room temperature for 24 hours. Repeat this process three times.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with chloroform, ethyl acetate, and n-butanol. This will separate the compounds based on their polarity.
-
Column Chromatography: Subject the chloroform fraction, which is rich in quassinoids, to silica gel column chromatography. Elute with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Preparative HPLC: Purify the fractions containing the target quassinoids using preparative high-performance liquid chromatography (HPLC) to obtain the isolated compounds.
4.2. High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol details the quantitative analysis of major quassinoids in a this compound extract.
Workflow for HPLC Quantification of Quassinoids.
Methodology:
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.
-
Mobile Phase: Employ a gradient elution with acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-20 min, 20-50% A; 20-40 min, 50-80% A; 40-50 min, 80-20% A.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at 254 nm.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for each quassinoid to be quantified.
-
Sample Preparation: Dissolve a known weight of the this compound extract in the mobile phase and filter it through a 0.45 µm filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct calibration curves for each standard by plotting peak area against concentration. Determine the concentration of each quassinoid in the sample by comparing its peak area to the calibration curve.
4.3. MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound extract or isolated compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Key Signaling Pathways
The anti-cancer effects of this compound's active compounds, particularly brusatol and bruceine D, are mediated through the modulation of key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
5.1. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Brusatol has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[5][6]
Brusatol-mediated Inhibition of the PI3K/Akt Pathway.
5.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Bruceine D has been demonstrated to activate the p38-MAPK pathway, leading to apoptosis in cancer cells.[7][8]
Bruceine D-mediated Activation of the p38-MAPK Pathway.
Significance in Drug Development
The potent and selective anti-cancer activity of this compound's quassinoids, coupled with their well-defined mechanisms of action, makes them highly promising candidates for novel drug development.
Key Advantages:
-
High Potency: Quassinoids like brusatol exhibit cytotoxic effects at nanomolar concentrations.
-
Novel Mechanisms of Action: The modulation of key signaling pathways like PI3K/Akt and MAPK offers new therapeutic avenues.
-
Potential for Combination Therapy: The ability of these compounds to sensitize cancer cells to conventional chemotherapeutics presents opportunities for synergistic treatment strategies.
Challenges and Future Directions:
-
Bioavailability and Pharmacokinetics: Further studies are needed to optimize the delivery and in vivo stability of these compounds.
-
Toxicity: A thorough evaluation of the potential side effects and toxicity of purified quassinoids is essential.
-
Synthetic Analogs: The development of synthetic derivatives of these natural products could lead to improved efficacy and reduced toxicity.
Conclusion
This compound (Brucea javanica) represents a rich source of bioactive compounds with significant therapeutic potential, particularly in the field of oncology. Its long history of traditional use provides a strong foundation for modern scientific investigation. The detailed understanding of its phytochemical composition, pharmacological activities, and molecular mechanisms of action, as outlined in this guide, provides a solid framework for researchers, scientists, and drug development professionals to further explore and harness the therapeutic promise of this remarkable medicinal plant. The continued investigation into the quassinoids of this compound holds the potential to yield novel and effective treatments for cancer and other diseases.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brusatol suppresses the growth of intrahepatic cholangiocarcinoma by PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Arsenal of Yadanzigan: A Technical Guide to its Active Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., is a cornerstone of traditional Chinese medicine with a rich history of use in treating a spectrum of ailments, including cancer, inflammation, and viral infections.[1][2] Modern pharmacological research has delved into the chemical constituents of this compound extract, revealing a treasure trove of bioactive compounds, primarily quassinoids, but also encompassing triterpenoids, alkaloids, and flavonoids.[1][2] This technical guide provides an in-depth exploration of the active phytochemicals within this compound extract, their mechanisms of action, and the experimental methodologies used to identify and characterize them. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation and therapeutic application of these potent natural compounds.
Active Phytochemicals and Their Biological Activities
The primary therapeutic effects of this compound extract are attributed to a class of bitter, tetracyclic triterpenes known as quassinoids.[1] Brusatol and Bruceine D are among the most extensively studied quassinoids, demonstrating significant pharmacological activities.[1] The biological activities of these and other key phytochemicals are summarized below, with quantitative data on their efficacy presented in the subsequent tables.
Anti-Cancer Activity
Quassinoids from this compound exhibit potent cytotoxic effects against a wide range of cancer cell lines.[1][3][4] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of key signaling pathways such as PI3K/AKT and MAPK.[5][6][7][8][9]
Anti-Inflammatory Activity
Several compounds in this compound extract have demonstrated significant anti-inflammatory properties.[10][11] They exert their effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]
Antiviral Activity
This compound extract and its isolated compounds have also shown promise as antiviral agents.[12][13] Research has indicated their potential to inhibit the replication of various viruses.[12][13][14]
Quantitative Data on Bioactivities
The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antiviral activities of phytochemicals isolated from this compound extract.
Table 1: Anti-Cancer Activity of this compound Phytochemicals (IC50 values)
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Brusatol | Pancreatic (PANC-1) | 0.36 | [1] |
| Brusatol | Pancreatic (SW1990) | 0.10 | [1] |
| Brusatol | Leukemia (HL-60) | 0.10 (96h) | [3] |
| Brusatol | Leukemia (Kasumi-1) | 0.14 (96h) | [3] |
| Brusatol | Leukemia (NB4) | 0.03 | [3] |
| Brusatol | Leukemia (BV173) | 0.01 | [3] |
| Brusatol | Leukemia (SUPB13) | 0.04 | [3] |
| Brusatol | Breast (MCF-7) | 0.08 | [3] |
| Brusatol | Lung (A549) | < 0.06 | [3] |
| Brusatol | Hepatocellular Carcinoma (Hep3B) | 0.69 | [3] |
| Brusatol | Hepatocellular Carcinoma (Huh-7) | 0.34 | [3] |
| Bruceine D | Pancreatic (PANC-1) | 2.53 | [1] |
| Bruceine D | Pancreatic (SW1990) | 5.21 | [1] |
| Bruceantin | Leukemia (Daudi) | 0.003 | [4] |
| Bruceantinol | Breast (MDA-MB-231) | 0.081 - 0.238 | [4] |
| Bruceine A | Breast (MDA-MB-231) | 0.081 - 0.238 | [4] |
| Bruceantarin | Breast (MDA-MB-231) | 0.081 - 0.238 | [4] |
| Javanicolide H | Hepatocellular Carcinoma (HepG2) | 0.81 - 3.3 | [4] |
| Javanicolide E | Hepatocellular Carcinoma (HepG2) | 0.81 - 3.3 | [4] |
| Bruceine B | Hepatocellular Carcinoma (HepG2) | 0.81 - 3.3 | [4] |
| Bruceine E | Hepatocellular Carcinoma (HepG2) | 0.81 - 3.3 | [4] |
| Bruceine H | Hepatocellular Carcinoma (HepG2) | 0.81 - 3.3 | [4] |
| Dehydrobrusatol | Hepatocellular Carcinoma (HepG2) | 0.81 - 3.3 | [4] |
| Brujavanol A | Oral Cavity Cancer (KB) | 1.3 µg/ml | [1] |
| Brujavanol B | Oral Cavity Cancer (KB) | 2.36 µg/ml | [1] |
| B. javanica ethanolic extract | Colon (HT29) | 25 ± 3.1 µg/mL | [6] |
| B. javanica ethanolic extract | Head and Neck (ORL-48) | 6.67 ± 1.15 µg/mL | [9] |
| B. javanica ethanolic extract | Head and Neck (KB) | 24.37 ± 1.75 µg/mL | [9] |
Table 2: Anti-Inflammatory Activity of this compound Phytochemicals
| Compound/Extract | Assay | Cell Line | IC50/Effect | Reference |
| B. javanica ethanolic extract | Carrageenan-induced paw edema | Rats | 50.91% inhibition at 50 mg/kg | [10] |
| Brusatol | LPS-induced pro-inflammatory molecules | RAW 264.7 | Inhibition of TNF-α, pro-IL-1β, PGE2 | [11] |
Table 3: Antiviral Activity of this compound Phytochemicals
| Compound | Virus | EC50/MIC | Reference |
| Bruceine D | Tobacco Mosaic Virus (TMV) | IC50 = 13.98 mg/L (infection), 7.13 mg/L (replication) | [14] |
| Yadanziolide A | Tobacco Mosaic Virus (TMV) | IC50 = 5.5 µM | [12] |
| Yadanzioside I | Tobacco Mosaic Virus (TMV) | IC50 = 4.22 µM | [12] |
| Brusatol | Pepper Mottle Virus (PepMoV) | MIC = 10 µM | [13] |
| Bruceantin | Pepper Mottle Virus (PepMoV) | MIC = 10 µM | [13] |
| Bruceine A | Pepper Mottle Virus (PepMoV) | Potent, MIC = 10 µM | [13] |
| Bruceantinol | Pepper Mottle Virus (PepMoV) | Potent, MIC = 10 µM | [13] |
| Bruceine B | Pepper Mottle Virus (PepMoV) | MIC = 10 µM | [13] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of active phytochemicals from this compound.
Extraction and Isolation of Phytochemicals
A general workflow for the extraction and isolation of bioactive compounds from B. javanica is presented below.
Protocol for Extraction:
-
Preparation of Plant Material: Air-dry the fruits or seeds of Brucea javanica and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for a specified period (e.g., 3 x 24 hours), with intermittent shaking.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol for Isolation:
-
Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: Subject the fractions obtained from partitioning to column chromatography over silica (B1680970) gel or Sephadex, eluting with a gradient of solvents to further separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Purify the fractions from column chromatography using preparative or semi-preparative HPLC to isolate individual phytochemicals. A typical HPLC method for the analysis of quassinoids involves a C18 column with a gradient elution of methanol-water or acetonitrile-water, with detection at a specific wavelength (e.g., 270 nm).[15]
Anti-Cancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[16]
-
Treatment: Treat the cells with various concentrations of the this compound extract or isolated phytochemicals and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the test substance that inhibits 50% of cell growth.
Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.[19]
-
Treatment: Treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[19]
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[18][20]
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.[18]
-
Data Analysis: Quantify the nitrite (B80452) concentration, which is a stable product of NO, using a sodium nitrite standard curve.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral infection, in the presence of an antiviral agent.
Protocol:
-
Cell Seeding: Plate susceptible host cells in 24-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Treatment: After infection, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the this compound extract or phytochemical.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value, the concentration that reduces the plaque number by 50%.[21][22]
Signaling Pathways Modulated by this compound Phytochemicals
The therapeutic effects of this compound's active compounds are rooted in their ability to modulate critical intracellular signaling pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several studies have shown that this compound extract and its components, such as Brucea javanica oil and luteolin, can inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.[5][8][23][24][25]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Brusatol, a major quassinoid in this compound, has been shown to activate the JNK and p38 MAPK pathways, which are generally associated with apoptosis, while inhibiting the NF-κB and STAT3 pathways that promote cell survival.[3][9][26]
Intrinsic Mitochondrial Apoptosis Pathway
The intrinsic apoptosis pathway is a major mechanism by which this compound's phytochemicals induce cancer cell death.[6][7][27] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute apoptosis. This compound extracts have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting the release of cytochrome c and activating caspases-9 and -3.[6][7][27]
Conclusion
This compound extract is a rich source of bioactive phytochemicals with significant therapeutic potential, particularly in the fields of oncology, anti-inflammatory, and antiviral research. The quassinoids, as the primary active constituents, have demonstrated potent efficacy in preclinical studies. This technical guide has provided a comprehensive overview of the active compounds, their biological activities with supporting quantitative data, detailed experimental protocols for their study, and the key signaling pathways they modulate. It is hoped that this information will serve as a valuable resource for the scientific community, stimulating further research and development of novel therapeutics derived from this remarkable medicinal plant.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. ijpsm.com [ijpsm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT (Assay protocol [protocols.io]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Ethanol Extract of Brucea javanica Seed Inhibit Triple-Negative Breast Cancer by Restraining Autophagy via PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cjnmcpu.com [cjnmcpu.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Brucea javanica oil induces apoptosis in T24 bladder cancer cells via upregulation of caspase-3, caspase-9, and inhibition of NF-kappaB and COX-2 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Characterization of Yadanzigan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan is a naturally occurring diterpenoid classified under the quassinoid family of compounds.[1] It is isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory diseases.[2][3] The potent biological activities of quassinoids have garnered significant interest in the scientific community, positioning them as promising candidates for drug discovery and development. This guide provides a comprehensive overview of the molecular structure, characterization, and known biological activities of this compound, along with detailed experimental protocols for its study.
Molecular Structure and Physicochemical Properties
This compound possesses a complex tetracyclic core structure characteristic of quassinoids. Its molecular formula is C₂₆H₃₈O₁₄, with a molecular weight of 574.6 g/mol .[1] The IUPAC name for this compound is (1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-11-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-en-4-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈O₁₄ | PubChem |
| Molecular Weight | 574.6 g/mol | PubChem |
| IUPAC Name | (1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-11-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-en-4-one | PubChem |
| CAS Number | 76588-87-9 | ChemFaces |
| Appearance | Powder | ChemFaces |
| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
| Source | Seeds of Brucea javanica | ChemFaces |
Spectroscopic Characterization
Table 2: Representative Spectroscopic Data for a this compound-type Quassinoid
| Technique | Key Observations |
| ¹H NMR | Complex spectrum with characteristic signals for methyl groups, olefinic protons, and multiple hydroxyl protons. The anomeric proton of the glucose moiety typically appears as a doublet in the downfield region. |
| ¹³C NMR | Approximately 26 carbon signals, including those corresponding to a lactone carbonyl, double bond carbons, carbons bearing hydroxyl groups, and the six carbons of the glucose unit. |
| HR-ESIMS | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, confirming the molecular formula. |
| IR (Infrared) | Broad absorption bands indicating the presence of hydroxyl (-OH) groups, a strong absorption for the lactone carbonyl (C=O) group, and C-O stretching vibrations. |
| UV-Vis (Ultraviolet-Visible) | Absorption maxima characteristic of the α,β-unsaturated ketone chromophore present in the quassinoid core. |
Biological Activity and Mechanism of Action
This compound, as a member of the quassinoid family, is presumed to exhibit significant biological activities, primarily cytotoxic and anti-inflammatory effects. Studies on analogous compounds from Brucea javanica have shed light on their potential mechanisms of action.
Cytotoxic Activity and Apoptosis Induction
Quassinoids isolated from Brucea javanica have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast, lung, and colon cancer.[2][4] A primary mechanism underlying this cytotoxicity is the induction of apoptosis. Research on related compounds suggests that they can trigger the intrinsic mitochondrial apoptosis pathway.[5] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.
Anti-inflammatory Activity
Certain quassinoids have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. One such pathway is the PI3K/Akt/NF-κB pathway. By inhibiting the phosphorylation of Akt, these compounds can prevent the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.
Experimental Protocols
The following are detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Brucea javanica seeds
-
Extraction: The dried and powdered seeds of Brucea javanica are exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude methanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with quassinoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing compounds with similar TLC profiles to known quassinoids are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for PI3K/Akt/NF-κB Pathway
-
Cell Lysis: Cells treated with this compound are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against phospho-Akt, total Akt, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, a quassinoid from Brucea javanica, represents a promising natural product with potential therapeutic applications in oncology and inflammatory diseases. Its complex molecular structure and potent biological activities warrant further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in drug discovery and development. Future studies should focus on obtaining a complete spectroscopic dataset for this compound, elucidating the detailed molecular targets, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for "Yadanzigan" In Vitro Cell Culture
A General Framework for the In Vitro Evaluation of Novel Anti-Cancer Compounds
Introduction
The exploration of novel therapeutic agents is a cornerstone of cancer research. "Compound Y" represents a hypothetical anti-cancer agent with potential cytotoxic and targeted effects on cancer cells. These application notes provide a suite of protocols to characterize the in vitro efficacy and mechanism of action of such a compound. The methodologies cover essential aspects of cell culture, cytotoxicity assessment, apoptosis induction, and the elucidation of underlying signaling pathways. The provided protocols are designed for researchers, scientists, and professionals in drug development.
Data Presentation
Effective data organization is crucial for the interpretation and comparison of experimental outcomes. The following tables provide a template for summarizing quantitative data obtained from the described protocols.
Table 1: Cell Viability (IC50) Data for Compound Y
| Cell Line | Tissue of Origin | Compound Y IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Carcinoma | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | [Insert Value] | [Insert Value] |
| MRC-5 | Normal Lung Fibroblast | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by Compound Y in A549 Cells (24h Treatment)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound Y | IC50/2 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound Y | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound Y | 2 x IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine (Positive Control) | 1 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
General Cell Culture Maintenance
This protocol outlines the basic procedures for maintaining adherent mammalian cell lines.
Materials:
-
Laminar flow hood
-
37°C, 5% CO2 incubator
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25, T-75) and plates (6-well, 96-well)
-
Inverted microscope
Procedure:
-
Thawing of Cryopreserved Cells:
-
Warm complete growth medium to 37°C.
-
Rapidly thaw a vial of frozen cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
-
-
Passaging of Adherent Cells:
-
Observe cells under an inverted microscope to ensure they are healthy and have reached 80-90% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding at least 4 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture flasks or plates at the desired density. For example, a split ratio of 1:3 to 1:6 is common.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Compound Y stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound Y in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted Compound Y or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
6-well plates
-
Compound Y
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound Y (e.g., based on the IC50 value) for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Concepts and Workflows
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of a novel anti-cancer compound.
Hypothesized Signaling Pathway for Compound Y-Induced Apoptosis
Based on common mechanisms of anti-cancer drugs, Compound Y may induce apoptosis through the intrinsic pathway, often involving the p53 and PI3K/Akt signaling cascades.[2]
Caption: Hypothesized signaling pathway of Compound Y-induced apoptosis.
References
Application Notes and Protocols for Testing Yadanzigan Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., and its primary active component, Brucea javanica oil (BJO), have been subjects of extensive research for their therapeutic properties, particularly in oncology and for mitigating chemotherapy-induced side effects. These application notes provide detailed protocols for utilizing animal models to evaluate the efficacy of this compound and its derivatives. The methodologies outlined are based on established preclinical studies and are intended to guide researchers in designing robust in vivo experiments.
Data Presentation: Summary of Quantitative Efficacy Data
The following tables summarize the quantitative data from various animal model studies investigating the efficacy of Brucea javanica oil (BJO).
Table 1: Anti-Tumor Efficacy of Brucea javanica Oil (BJO) in Xenograft and Allograft Mouse Models
| Cancer Type | Animal Model | Cell Line | Treatment Groups | Dosage | Tumor Inhibition Rate (%) | Source |
| Hepatocellular Carcinoma | Kunming Mice | H22 | BJO | 0.5 g/kg | 15.64 | [1] |
| BJO | 1.0 g/kg | 23.87 | [1] | |||
| BJO | 1.5 g/kg | 38.27 | [1] | |||
| 5-Fluorouracil (Positive Control) | 25 mg/kg | - | [2][3] | |||
| Cervical Cancer | Nude Mice | SiHa | BJO Emulsion (BJOE) | 50 mg/kg/day (intraperitoneal) | Significant suppression of tumor growth | [4] |
| Control (0.9% saline) | - | - | [4] | |||
| Oral Squamous Cell Carcinoma | Nude Mice | OSCC cells | BJO | Not specified | Significant inhibition of proliferation, migration, and invasiveness | [5] |
| Small-cell Lung Cancer (Liver Metastasis) | Nude Mice | NCI-H446 | Anlotinib + BJO | 3 mg/kg Anlotinib + 1 g/kg BJO (oral) | Significantly inhibited growth more than Anlotinib alone | [6] |
| Anlotinib alone | 3 mg/kg (oral) | - | [6] | |||
| Control | - | - | [6] |
Table 2: Efficacy of Brucea javanica Oil (BJO) in a Chemotherapy-Induced Mucositis Model
| Animal Model | Inducing Agent | Treatment Groups | BJO Dosage (oral) | Key Outcomes | Source |
| Kunming Mice | 5-Fluorouracil (5-FU) | Normal | - | No adverse effects | |
| 5-FU Control | - | Significant body weight loss, severe diarrhea, histopathological damage | |||
| Loperamide (Positive Control) | 4.0 mg/kg | Amelioration of diarrhea | |||
| BJO Low Dose | 0.125 g/kg | Alleviation of body weight loss, diarrhea, and intestinal histopathological changes | |||
| BJO Medium Dose | 0.25 g/kg | Dose-dependent improvement in all parameters | |||
| BJO High Dose | 0.50 g/kg | Most significant protective effects |
Experimental Protocols
Hepatocellular Carcinoma (H22) Allograft Mouse Model
This protocol details the methodology for evaluating the anti-tumor efficacy of Brucea javanica oil in a murine hepatoma model.[1][2]
1.1. Materials
-
Animals: Female Kunming mice (18-20 g).
-
Cell Line: Murine hepatoma H22 cells.
-
Test Article: Brucea javanica oil (BJO).
-
Vehicle Control: Soybean oil for injection.
-
Positive Control: 5-Fluorouracil (5-Fu).
1.2. Experimental Procedure
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ H22 cells in the axilla of the left forelimb of each mouse.
-
Animal Grouping: Randomly divide the tumor-bearing mice into the following groups (n=10 per group):
-
Vehicle Control (Soybean oil)
-
BJO Low Dose (0.5 g/kg)
-
BJO Medium Dose (1.0 g/kg)
-
BJO High Dose (1.5 g/kg)
-
Positive Control (25 mg/kg 5-Fu)
-
-
Drug Administration: Administer the respective treatments (BJO diluted in soybean oil) via the appropriate route (e.g., oral gavage) daily for a specified period (e.g., 14 days).
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.
-
Monitor body weight, food and water intake, and general health status.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor inhibition rate for each treatment group compared to the vehicle control.
-
Collect blood for hematological and biochemical analysis (e.g., WBC count, GOT, GPT levels).
-
Harvest tumors for histopathological and molecular analyses (e.g., Western blot for proteins in relevant signaling pathways).
-
Cervical Cancer (SiHa) Xenograft Nude Mouse Model
This protocol outlines the procedure for assessing the efficacy of BJO emulsion (BJOE) in a human cervical cancer xenograft model.[4][7]
2.1. Materials
-
Animals: 6-8 week old female nude mice.
-
Cell Line: Human cervical cancer SiHa cells.
-
Test Article: Brucea javanica oil emulsion (BJOE).
-
Control: 0.9% saline.
2.2. Experimental Procedure
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ SiHa cells into the back of each mouse.
-
Tumor Growth: Allow the tumors to grow for approximately 2 weeks until they are established.
-
Animal Grouping: Randomly assign the mice into two groups (n=10 per group):
-
Experimental Group (50 mg/kg/day BJOE)
-
Control Group (0.9% saline)
-
-
Drug Administration: Administer BJOE or saline via intraperitoneal injection daily for 30 consecutive days.
-
Monitoring:
-
Measure tumor size every 3 days using the formula: tumor volume = (length × width²)/2.
-
Monitor the general health and body weight of the mice.
-
-
Endpoint and Analysis:
-
Three days after the final injection, sacrifice the mice and harvest the tumor tissues.
-
Perform immunohistochemical analysis on the tumor tissues to assess the expression of relevant proteins (e.g., p-ERK, p53).
-
5-Fluorouracil-Induced Intestinal Mucositis Mouse Model
This protocol is designed to evaluate the protective effects of BJO against chemotherapy-induced intestinal damage.
3.1. Materials
-
Animals: Kunming mice.
-
Inducing Agent: 5-Fluorouracil (5-FU).
-
Test Article: Brucea javanica oil (BJO).
-
Positive Control: Loperamide.
3.2. Experimental Procedure
-
Animal Grouping: Randomly divide the mice into the following groups:
-
Normal Control
-
5-FU Model Control
-
Positive Control (e.g., 4.0 mg/kg Loperamide)
-
BJO Low Dose (0.125 g/kg)
-
BJO Medium Dose (0.25 g/kg)
-
BJO High Dose (0.50 g/kg)
-
-
Induction of Mucositis: Administer 5-FU (e.g., 50-60 mg/kg/day) via intraperitoneal injection for 5 consecutive days.
-
Treatment: Administer BJO or Loperamide orally 30 minutes prior to each 5-FU injection and continue for a total of 7 days.
-
Monitoring and Scoring:
-
Endpoint and Analysis:
-
At the end of the observation period (e.g., day 8), euthanize the mice.
-
Collect intestinal tissues (e.g., ileum, jejunum) for histopathological analysis (H&E staining) to assess villus height, crypt depth, and inflammatory cell infiltration.
-
Conduct molecular analysis on intestinal tissues to measure markers of inflammation and oxidative stress (e.g., Nrf2/HO-1 pathway proteins).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound (Brucea javanica oil)
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Anti-Tumor Efficacy Testing
References
- 1. Antitumor Efficacy and Mechanism in Hepatoma H22-Bearing Mice of Brucea javanica Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Efficacy and Mechanism in Hepatoma H22-Bearing Mice of Brucea javanica Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brucea javanica oil emulsion suppresses tumor growth in human cervical cancer cells through inhibition of the E6 oncogene and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brucea javanica oil inhibited the proliferation, migration, and invasion of oral squamous carcinoma by regulated the MTFR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brucea javanica oil emulsion suppresses tumor growth in human cervical cancer cells through inhibition of the E6 oncogene and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amelioration of 5-fluorouracil-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model | PLOS One [journals.plos.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Amelioration of 5-fluorouracil-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of Yadanzigan (Brucea javanica)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., is a traditional Chinese medicine that has garnered significant interest in the scientific community for its potent anti-cancer properties. The primary bioactive constituents responsible for its cytotoxicity are quassinoids, such as bruceantin (B1667948) and bruceine A.[1][2][3] These compounds have been shown to induce apoptosis and inhibit critical signaling pathways in various cancer cell lines.[4][5]
These application notes provide detailed protocols for the extraction, fractionation, and preparation of this compound extracts for use in laboratory experiments. The methodologies are based on established procedures from peer-reviewed scientific literature to ensure reproducibility and reliability.
Data Presentation
Table 1: Cytotoxicity of Brucea javanica Ethanolic Extract (BJEE)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| HCT-116 | Colorectal Carcinoma | 24 | 8.9 ± 1.32 | [4][6] |
| HCT-116 | Colorectal Carcinoma | 48 | Not Reported | [4] |
| HCT-116 | Colorectal Carcinoma | 72 | Not Reported | [4] |
Table 2: DPPH Radical Scavenging Activity of Brucea javanica Seed Extracts
| Extract/Standard | IC50 (µg/mL) |
| Ethyl Acetate (B1210297) Fraction (EAF) | 33.65 ± 3.04 |
| Butylated Hydroxyanisole (BHA) | 5.95 |
Data derived from a study by Ablat et al.[7]
Experimental Protocols
Protocol 1: Ethanolic Extraction of Brucea javanica Fruits/Seeds
This protocol describes the preparation of a crude ethanolic extract of this compound.
Materials:
-
Dried fruits/seeds of Brucea javanica
-
95% or 96% Ethanol (B145695)
-
n-Hexane (for defatting)
-
Grinder or mill
-
Large glass container with a lid
-
Whatman filter paper
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Analytical balance
-
Stirring apparatus
Procedure:
-
Sample Preparation:
-
Defatting (Optional but Recommended):
-
To remove lipids that may interfere with subsequent experiments, pre-extract the powdered material with n-hexane.
-
Macerate the powder in n-hexane at room temperature, then filter and discard the hexane (B92381) extract.[4]
-
-
Ethanolic Extraction (Cold Maceration):
-
Place the powder in a large glass container and add 95% ethanol at a ratio of 1:50 (w/v) (e.g., 100 g powder in 5 L of ethanol).[7]
-
Seal the container and allow the mixture to macerate at room temperature for three days with occasional stirring.[7]
-
After three days, filter the extract through Whatman filter paper to separate the plant debris from the ethanolic solution.[7]
-
Repeat the extraction process two more times with fresh ethanol to ensure complete extraction of the bioactive compounds.[4][6][7]
-
Combine all the filtered ethanolic extracts.
-
Concentration:
-
Storage:
-
Store the dried extract in an airtight container at -20°C for long-term use.
-
Protocol 2: Fractionation of the Ethanolic Extract
This protocol describes the separation of the crude ethanolic extract into fractions of different polarities.
Materials:
-
Crude Brucea javanica ethanolic extract (from Protocol 1)
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Suspension in Water:
-
Take the dried ethanolic extract and suspend it in distilled water. For example, the residue from the initial extraction can be resuspended in 600 mL (3 x 200 mL) of distilled water.[7]
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of n-hexane (e.g., 3 x 250 mL for a total of 750 mL) and shake vigorously.[7] Allow the layers to separate, then collect the n-hexane fraction. Repeat this step two more times.
-
Combine the n-hexane fractions. This is the n-hexane soluble fraction (HF).
-
Next, partition the remaining aqueous layer with chloroform (e.g., 3 x 250 mL).[7] Collect and combine the chloroform layers to obtain the chloroform soluble fraction (CHF).[1]
-
Finally, partition the remaining aqueous layer with ethyl acetate (e.g., 3 x 250 mL).[7] Collect and combine the ethyl acetate layers to get the ethyl acetate soluble fraction (EAF).
-
The remaining aqueous layer is the water fraction (WF).[7]
-
-
Concentration and Drying:
-
Concentrate each of the solvent fractions (HF, CHF, EAF) using a rotary evaporator.
-
Lyophilize (freeze-dry) the water fraction (WF) to obtain a dry powder.[7]
-
-
Storage:
-
Store all dried fractions in separate, airtight containers at -20°C.
-
Protocol 3: Preparation of Stock Solutions for In Vitro Experiments
This protocol provides instructions for preparing a stock solution of the this compound extract for use in cell culture assays.
Materials:
-
Dried Brucea javanica extract (crude or fractionated)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing the Extract:
-
Accurately weigh a small amount of the dried extract (e.g., 10 mg) in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add a specific volume of DMSO to the tube to achieve a desired stock concentration (e.g., 1 mL of DMSO for a 10 mg/mL stock solution).
-
Vortex the tube thoroughly until the extract is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
When ready to use, thaw an aliquot of the stock solution.
-
Dilute the stock solution with cell culture medium to the desired final concentrations for your experiment. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and application of this compound extracts.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09618F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
Application Notes and Protocols for the Quantification of Yadanzigan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., is a traditional Chinese medicine with a long history of use in treating various ailments, including cancer and malaria. The primary bioactive constituents of this compound are a group of C20-quassinoids, with prominent examples including bruceoside A, B, C, D, E, H, and I, as well as bruceine D. The potent cytotoxic and anti-proliferative effects of these compounds necessitate accurate and precise quantification in various matrices, including plant material, formulated drugs, and biological samples for pharmacokinetic and pharmacodynamic studies.
These application notes provide detailed protocols for the quantification of this compound compounds using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Techniques
A comparative summary of the primary analytical techniques for the quantification of this compound compounds is presented below. UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications, while HPLC-UV provides a robust and more accessible method for quality control of raw materials and formulations.
Table 1: Quantitative Data Summary for this compound Compounds
| Compound | Analytical Method | Matrix | LLOQ | Linear Range | Reference |
| Bruceoside A | UHPLC-MS/MS | Rat Plasma | 2 ng/mL | 2-2000 ng/mL | [1] |
| Quassin (B1678622) | HPLC-ESI-MS/MS | Fruits and Vegetables | 1 µg/kg | 1-100 µg/kg | [2] |
| Neoquassin | HPLC-ESI-MS/MS | Fruits and Vegetables | 1 µg/kg | 1-100 µg/kg | [2] |
| Simalikalactone E | UHPLC-MS/MS | Mouse Blood | - | - | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound Compounds by UPLC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of quassinoids in biological matrices. Optimization of parameters for specific compounds and matrices is recommended.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar quassinoid not present in the sample).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) or equivalent.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: Optimize for each analyte
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
-
MRM Transitions (Example):
Protocol 2: Quantification of this compound Compounds by HPLC-UV
This protocol is suitable for the analysis of this compound extracts and pharmaceutical formulations.
1. Sample Preparation (Plant Extract)
-
Accurately weigh 1 g of powdered this compound.
-
Add 50 mL of methanol (B129727) and sonicate for 30 minutes.
-
Allow to cool and filter through a 0.45 µm membrane filter.
-
Dilute the filtrate with methanol to an appropriate concentration within the calibration range.
-
Inject into the HPLC system.
2. HPLC Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical starting point is a gradient of acetonitrile from 20% to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Quassinoids typically have a UV maximum around 240-280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Quantification
-
Prepare a calibration curve using a certified reference standard of the target this compound compound.
-
Quantify the compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in this compound-Induced Apoptosis
Extracts from Brucea javanica have been shown to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival and proliferation, and its downregulation by this compound compounds leads to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and neoquassin in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of liquid chromatography combined with tandem mass spectrometry methods for the quantitation of simalikalactone E in extracts of Quassia amara L. and in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemometrics coupled with UPLC-MS/MS for simultaneous analysis of markers in the raw and processed Fructus Xanthii, and application to optimization of processing method by BBD design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjnmcpu.com [cjnmcpu.com]
Application Notes and Protocols: Yadanzigan (Brucea javanica) for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., is a traditional Chinese medicine that has garnered significant interest in oncology research for its potent anti-cancer properties.[1] Extracts and isolated compounds from this compound have demonstrated cytotoxicity against a wide array of cancer cell lines, primarily through the induction of apoptosis.[2][3][4] The active constituents are predominantly quassinoids, such as brusatol (B1667952) and bruceine D, which modulate key signaling pathways involved in cell survival and proliferation.[3][5] These notes provide detailed protocols for preparing and applying this compound extracts to cancer cell lines, assessing its efficacy, and elucidating its mechanism of action.
Data Presentation: In Vitro Efficacy of Brucea javanica
The following tables summarize the 50% inhibitory concentration (IC50) values of various Brucea javanica preparations against a range of human cancer cell lines. These values highlight the broad-spectrum anti-cancer activity and the potency of its extracts and purified compounds.
Table 1: IC50 Values of Brucea javanica Extracts
| Cancer Cell Line | Cell Type | Extract Type | IC50 Value | Treatment Duration |
| HT-29 | Colorectal Carcinoma | Ethanolic | 48 ± 2.5 µg/mL | 48h |
| HCT-116 | Colorectal Carcinoma | Ethanolic | 8.9 ± 1.32 µg/mL | Not Specified |
| HTB-43 | Pharynx Cancer | Methanolic (fruit) | 8.46 µg/mL | Not Specified |
| HTB-43 | Pharynx Cancer | Chloroform (leaves) | 47.25 µg/mL | Not Specified |
| ES2 | Ovarian Cancer | Not Specified | 3.8 ± 0.3 µg/mL | 48h |
| SAS | Head and Neck Cancer | Not Specified | 4.4 ± 0.6 µg/mL | 48h |
| MDA-MB-231 | Breast Cancer | Not Specified | 18.5 ± 0.8 µg/mL | 48h |
Table 2: IC50 Values of Purified Compounds from Brucea javanica
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 |
| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 |
| Bruceine D | SW1990 | Pancreatic Cancer | 5.21 |
| Bruceantinol | MDA-MB-231 | Breast Cancer | 0.081 - 0.238 |
| Bruceine A | MDA-MB-231 | Breast Cancer | 0.081 - 0.238 |
| Bruceantarin | MDA-MB-231 | Breast Cancer | 0.081 - 0.238 |
Mechanism of Action: Signaling Pathways
This compound extracts and its active compound, brusatol, exert their anti-cancer effects by modulating several critical signaling pathways that lead to apoptosis and inhibition of cell proliferation. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and the activation of the JNK/p38 MAPK pathway, which collectively trigger the intrinsic and extrinsic apoptotic cascades.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Preparation of this compound Ethanolic Extract
This protocol is adapted from a method described for preparing Brucea javanica ethanolic extract (BJEE).[4]
-
Materials : Dried fruits of Brucea javanica, hexane (B92381), ethanol (B145695), rotary evaporator, filter paper.
-
Procedure : a. Air-dry and grind the Brucea javanica fruits into a coarse powder. b. Defat the ground material by soaking in hexane for 3 days. c. Filter the mixture to remove the hexane. d. Perform cold maceration of the defatted fruit powder with ethanol three times. e. Filter the ethanolic solutions and concentrate them using a rotary evaporator at 40°C to yield the crude ethanolic extract. f. Store the extract in a vacuum oven for future use.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment : Replace the medium with fresh medium containing various concentrations of the this compound extract. Include a vehicle control (e.g., DMSO).
-
Incubation with Extract : Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan (B1609692) Formation : Incubate the plate for 4 hours in the incubator.
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Seed cells and treat with this compound extract as for the MTT assay.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method.
-
Washing : Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining : a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the tube.
-
Incubation : Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze on a flow cytometer within 1 hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
-
Protein Extraction : After treatment with this compound extract, lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound (Brucea javanica) presents a promising source of natural anti-cancer compounds. The provided protocols offer a framework for the in vitro investigation of its efficacy and mechanism of action. Further research into the specific molecular targets of its active constituents will be crucial for the development of novel cancer therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. scienceopen.com [scienceopen.com]
- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
High-Throughput Screening Assays for Yadanzigan Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan, the fruit of Brucea javanica (L.) Merr., is a well-documented herb in traditional Chinese medicine with a long history of use for treating various ailments, including cancer, inflammation, and viral infections.[1][2][3] Modern pharmacological studies have identified a wealth of bioactive compounds within this compound, with quassinoids such as brusatol (B1667952) and bruceine D being among the most prominent.[1][2] These compounds have been shown to exert potent anti-cancer, anti-inflammatory, and anti-viral effects.[4][5][6] The diverse therapeutic potential of this compound makes it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads.
These application notes provide detailed protocols for a suite of HTS assays designed to investigate the key bioactivities of this compound extracts and their purified constituents. The protocols are tailored for researchers in drug discovery and development, providing a framework for the systematic evaluation of this compound's therapeutic potential.
Key Bioactive Compounds and Signaling Pathways
This compound contains over 200 identified chemical constituents, with quassinoids being the most pharmacologically significant.[1] These tetracyclic triterpenes are largely responsible for the plant's potent anti-tumor and anti-inflammatory properties.[2] The bioactivity of this compound and its isolates is mediated through the modulation of several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Crucial for cell proliferation, survival, and growth. Inhibition of this pathway is a key mechanism for the anti-cancer effects of this compound.[5]
-
NF-κB Signaling Pathway: A central regulator of inflammation. This compound compounds can suppress the activation of NF-κB, leading to a reduction in pro-inflammatory mediators.[2]
-
STAT3 Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis. Dysregulation of STAT3 is common in many cancers, and its inhibition is a target for anti-cancer therapies.[2]
High-Throughput Screening (HTS) Application Notes
The following sections detail HTS assays for evaluating the anti-cancer, anti-inflammatory, and anti-viral activities of this compound.
Anti-Cancer Bioactivity Screening
The anti-cancer properties of this compound are its most extensively studied bioactivities.[1][5] HTS assays are crucial for identifying the most potent anti-proliferative and pro-apoptotic fractions or compounds.
Primary HTS Assay: Cell Viability
This assay serves as the initial screen to identify this compound extracts or compounds that inhibit cancer cell proliferation.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 384-well format, ideal for HTS.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver])[4][7][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound extracts or purified compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound samples. Add 10 µL of the compound dilutions to the cell plates. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Add 25 µL of the prepared CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Potent hits are typically defined as those causing ≥50% inhibition of cell viability. Determine the half-maximal inhibitory concentration (IC₅₀) for active compounds.
Secondary HTS Assay: Apoptosis Induction
This assay confirms whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). High-content screening (HCS) is a powerful method for this purpose.
Protocol: High-Content Screening for Apoptosis using Hoechst 33342 Staining
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound hits from the primary screen
-
Hoechst 33342 nuclear stain
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
384-well imaging plates (black-walled, clear-bottom)
-
High-content imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound compounds as described in the cell viability assay.
-
Cell Staining: After the incubation period, fix, permeabilize, and stain the cells with Hoechst 33342.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify nuclear morphology changes characteristic of apoptosis, such as nuclear condensation and fragmentation.
Data Analysis: Quantify the percentage of apoptotic cells for each treatment. Compounds that significantly increase the apoptotic cell population are considered confirmed hits.
Data Presentation: Anti-Cancer Activity of this compound Compounds
| Compound/Extract | Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Chloroform Extract (leaves) | HTB-43 (Pharynx) | MTT | 8.46 | [9][10] |
| Methanol Extract (fruit) | HTB-43 (Pharynx) | MTT | 15.86 | [9][10] |
| Brusatol | A549 (Lung) | MTT | 0.057 | [8] |
| Brusatol | CT-26 (Colon) | MTT | 0.27 | [11] |
| Brusatol | MCF-7 (Breast) | Not specified | 0.08 µmol/L | [12] |
| Brusatol | NB4 (Leukemia) | Not specified | 0.03 µmol/L | [12] |
| Bruceine D | Pancreatic Cancer Cells | Not specified | Not specified | [13] |
Anti-Inflammatory Bioactivity Screening
This compound has been traditionally used to treat inflammatory conditions.[2] HTS assays can identify compounds that modulate the inflammatory response, for example, by inhibiting the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Primary HTS Assay: Nitric Oxide (NO) Production
This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator.
Protocol: Griess Assay for Nitrite Determination in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound extracts or purified compounds
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound samples for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate. Incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Determine the IC₅₀ values for active compounds.
Data Presentation: Anti-Inflammatory Activity of this compound
| Compound/Extract | Cell Line | Parameter Measured | IC₅₀ (µg/mL) | Reference |
| Ethyl Acetate Extract | RAW 264.7 | NO, PGE₂, Cytokines | Not specified | [2] |
| Brusatol | RAW 264.7 | TNF-α, pro-IL-1β, PGE₂ | Not specified | [2] |
Anti-Viral Bioactivity Screening
This compound and its constituents have shown potential as antiviral agents.[4][6] HTS can be employed to screen for compounds that inhibit viral replication or entry into host cells.
HTS Assay: Viral-Induced Cytopathic Effect (CPE) Inhibition
This cell-based assay identifies compounds that protect host cells from virus-induced death.
Protocol: CPE Inhibition Assay using a Luciferase-Based Readout
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for coronaviruses)
-
Virus stock (e.g., a human coronavirus)
-
Complete culture medium
-
This compound extracts or purified compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well plates
Procedure:
-
Cell Seeding: Seed host cells into 384-well plates and incubate for 24 hours.
-
Compound and Virus Addition: Add this compound samples to the cells, followed by the addition of the virus at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay as described in the anti-cancer protocol.
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Hits are compounds that show a significant increase in cell viability in the presence of the virus.
Data Presentation: Anti-Viral Activity of this compound Compounds
| Compound | Virus | Assay | IC₅₀ (mg/L) | Reference |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Infection Inhibition | 13.98 | [4] |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Replication Inhibition | 7.13 | [4] |
Signaling Pathway and Workflow Diagrams
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways targeted by the bioactive compounds in this compound.
Caption: Key signaling pathways modulated by this compound's bioactive compounds.
HTS Workflow for this compound Bioactivity Screening
The diagram below outlines a typical HTS workflow for screening this compound extracts.
Caption: A generalized high-throughput screening workflow for this compound.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening of this compound and its constituents for anti-cancer, anti-inflammatory, and anti-viral bioactivities. By employing a tiered screening approach, from primary cell-based assays to more detailed mechanistic studies, researchers can efficiently identify and characterize novel bioactive compounds from this medicinally important plant, paving the way for the development of new therapeutic agents.
References
- 1. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiproliferative and apoptosis-inducing activity of Brucea javanica extract on human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Yadanzigan Delivery Systems for In Vivo Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced delivery systems for Yadanzigan in preclinical in vivo studies.
Introduction:
The effective in vivo delivery of therapeutic agents is a cornerstone of successful drug development. Systemic administration of free drugs often leads to challenges such as poor bioavailability, rapid clearance, off-target toxicity, and limited efficacy. Advanced drug delivery systems, such as nanoparticles and liposomes, offer a promising strategy to overcome these limitations by encapsulating therapeutic payloads and enabling targeted delivery to specific tissues or cells. This document provides detailed application notes and protocols for the use of this compound delivery systems in in vivo research, focusing on enhancing its therapeutic index for various disease models. While specific public data on "this compound" is not available, this guide is structured to be a robust template. Researchers can adapt these protocols and principles for their specific this compound formulation once its physicochemical properties are determined.
I. Overview of Delivery Systems for In Vivo Research
The choice of a delivery system is critical and depends on the therapeutic goal, the nature of the drug, and the target site.[1][2][3] Nanoparticle-based systems are particularly advantageous for cancer therapy as they can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[4][5] Furthermore, surface modifications with targeting ligands can facilitate active targeting to specific cell surface receptors.[4][6]
Commonly Employed Delivery Systems:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7][8][9] Their biocompatibility and versatility make them a popular choice for drug delivery.[7]
-
Polymeric Nanoparticles: Composed of biodegradable polymers like PLGA, these systems allow for controlled drug release and can be functionalized for targeted delivery.[4]
-
Micelles: Self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.
II. Quantitative Data Summary
For any novel this compound delivery system, thorough characterization is paramount. The following table outlines key quantitative parameters that must be assessed. Researchers should populate this table with their experimental data for each new formulation to ensure reproducibility and for comparative analysis.
Table 1: Physicochemical and In Vivo Pharmacokinetic Properties of this compound Delivery Systems
| Parameter | This compound-Liposome Formulation | This compound-Nanoparticle Formulation | Free this compound |
| Physicochemical Properties | |||
| Particle Size (nm) | e.g., 100-200 | e.g., 150-250 | N/A |
| Polydispersity Index (PDI) | e.g., < 0.2 | e.g., < 0.2 | N/A |
| Zeta Potential (mV) | e.g., -10 to +10 | e.g., -20 to 0 | N/A |
| Encapsulation Efficiency (%) | e.g., > 80% | e.g., > 70% | N/A |
| Drug Loading (%) | e.g., 5-10% | e.g., 1-5% | N/A |
| In Vivo Pharmacokinetics (Rodent Model) | |||
| Half-life (t½) (hours) | e.g., 12-24 | e.g., 8-16 | e.g., 1-2 |
| Area Under the Curve (AUC) (ng·h/mL) | e.g., Increased 10-fold | e.g., Increased 5-fold | Baseline |
| Clearance (CL) (mL/h/kg) | e.g., Decreased | e.g., Decreased | Baseline |
| Volume of Distribution (Vd) (L/kg) | e.g., Altered | e.g., Altered | Baseline |
| Tumor Accumulation (for cancer models) | |||
| % Injected Dose/gram of tissue | e.g., 5-10% | e.g., 3-8% | e.g., < 1% |
Note: The values presented are hypothetical examples and should be replaced with actual experimental data.
III. Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of this compound delivery systems. These should be adapted based on the specific animal model and research question.
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the this compound formulation compared to the free drug.
Materials:
-
This compound formulation (liposomes or nanoparticles)
-
Free this compound solution
-
Healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Intravenous (IV) injection supplies
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical instrument for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment.
-
Dosing: Administer a single IV bolus dose of the this compound formulation or free this compound to the animals. The dose should be determined from prior toxicity studies.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, AUC, clearance, and volume of distribution.[10]
Protocol 2: In Vivo Biodistribution and Tumor Accumulation Study
Objective: To assess the tissue distribution and tumor-targeting efficiency of the this compound formulation.
Materials:
-
Tumor-bearing animal model (e.g., xenograft model in immunodeficient mice)
-
Radiolabeled or fluorescently-labeled this compound formulation
-
Imaging system (e.g., IVIS for fluorescence imaging, or a gamma counter for radiolabeled compounds)
-
Tissue homogenization equipment
Procedure:
-
Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically into the animals. Allow tumors to reach a suitable size (e.g., 100-200 mm³).
-
Administration: Administer the labeled this compound formulation intravenously.
-
In Vivo Imaging (Optional): At various time points post-injection, perform whole-body imaging to visualize the distribution of the formulation in real-time.
-
Tissue Harvesting: At the study endpoint (e.g., 24 or 48 hours post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Quantification:
-
For fluorescently-labeled formulations: Homogenize the tissues and measure the fluorescence intensity.
-
For radiolabeled formulations: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
IV. Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Mechanisms of nanoparticle delivery to tumors.
Disclaimer: The information provided in these application notes and protocols is intended for guidance in a research setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Researchers must develop and validate their own specific protocols and formulations for "this compound" based on its unique properties.
References
- 1. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced and Innovative Nano-Systems for Anticancer Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Targeted Magnetic Nanoparticles to Track Immune Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation, Characterization and In vitro Drug Delivery of Vitexin Loaded Liposomes | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Yadanzigan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of Yadanzigan, a traditional medicine derived from the fruit of Brucea javanica. The following protocols detail established in vitro and in vivo methods to characterize its mechanism of action and quantify its therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. This compound has been traditionally used for various ailments, and modern research suggests its efficacy may be linked to potent anti-inflammatory activity.[1][2] The primary active compounds, including bruceolides and other quassinoids, are thought to modulate key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] This document outlines a systematic approach to validate these effects.
In Vitro Assessment of Anti-inflammatory Activity
The initial evaluation of this compound's anti-inflammatory potential can be effectively conducted using the murine macrophage cell line, RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key mediators.
Experimental Workflow: In Vitro Analysis
References
- 1. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Yadanzigan In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor solubility of Yadanzigan in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a complex natural product with the molecular formula C26H38O14.[1] Its intricate structure, featuring numerous hydroxyl groups, suggests potential for hydrogen bonding, but its large size can contribute to poor aqueous solubility. For in vitro experiments, a compound must be fully dissolved in the culture medium to ensure accurate and reproducible results. Poor solubility can lead to inaccurate concentration-response curves, underestimated potency, and the potential for compound precipitation, which can be toxic to cells or interfere with assay readouts.[2]
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to perform a preliminary solubility test in a range of common laboratory solvents. This will help identify a suitable solvent system for preparing a stock solution. It is crucial to visually inspect for any particulate matter after attempting to dissolve the compound. A simple workflow for this initial assessment is outlined below.
Q3: Which solvents should I consider for creating a stock solution of this compound?
The choice of solvent will depend on the specific requirements of your in vitro assay, particularly cell tolerance. It is common to use a water-miscible organic solvent to prepare a concentrated stock solution, which is then diluted into the aqueous culture medium.[3] The final concentration of the organic solvent in the medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
Table 1: Properties of Common Solvents for In Vitro Stock Solutions
| Solvent | Polarity | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic | 47.2 | 189 | Most common solvent for compound screening; can have cellular effects at higher concentrations. |
| Ethanol (B145695) | Polar protic | 24.5 | 78.4 | Generally well-tolerated by cells at low concentrations. |
| Methanol | Polar protic | 33.0 | 64.7 | Can be more toxic to cells than ethanol. |
| Acetone | Polar aprotic | 20.7 | 56 | Volatile; may not be suitable for long-term experiments. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 36.7 | 153 | Use with caution due to potential toxicity. |
Data compiled from various sources.[4][5][6]
For a polyhydroxylated compound like this compound, polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol are good starting points.
Troubleshooting Guide: Enhancing this compound Solubility
If this compound exhibits poor solubility in common solvents, several techniques can be employed to improve its dissolution for in vitro use.
Q4: My this compound stock solution precipitates when diluted in aqueous media. What can I do?
This is a common problem for poorly soluble compounds. Here are some strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility compared to a single solvent.[3] For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) could be effective.
-
Incorporate surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[7] The concentration of the surfactant should be carefully optimized to avoid cell toxicity.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]
Table 2: Overview of In Vitro Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases the solvent capacity of water by mixing it with a water-miscible organic solvent.[9] | Simple and quick to implement.[9] | Potential for solvent toxicity to cells.[9] |
| Surfactants (Micellar Solubilization) | Surfactant molecules form micelles above a critical concentration, entrapping the insoluble compound within the hydrophobic core.[3] | Effective for highly lipophilic compounds. | Can interfere with some assays and may be cytotoxic. |
| Cyclodextrins (Complexation) | Forms a host-guest complex where the hydrophobic compound resides in the central cavity of the cyclodextrin (B1172386) molecule.[8] | Generally low toxicity and can improve bioavailability. | May not be effective for all molecules; can be a source of variability. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the medium can increase the proportion of the more soluble ionized form. | Simple and effective for acidic or basic compounds. | The structure of this compound does not suggest significant ionizable groups, so this may have limited effect. The pH must be compatible with cell viability. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier at a solid state, which can enhance the dissolution rate.[7] | Can significantly improve dissolution and bioavailability.[7] | More complex to prepare for in vitro use; typically used for in vivo formulations. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[10] | Can improve saturation solubility.[10] | Requires specialized equipment (e.g., high-pressure homogenizer) to prepare.[10] |
Experimental Protocols
Protocol 1: Systematic Approach to Solubilizing this compound
This protocol provides a step-by-step method for identifying a suitable solubilization strategy for this compound for your in vitro experiments.
-
Initial Solvent Screening:
-
Prepare small, trial amounts of this compound in a panel of solvents (e.g., DMSO, Ethanol, DMF) at a high concentration (e.g., 10-20 mM).
-
Vortex and sonicate to aid dissolution.
-
Visually inspect for complete dissolution.
-
-
Aqueous Media Dilution Test:
-
For solvents that provide a clear stock solution, perform a serial dilution into your cell culture medium.
-
Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Observe for any signs of precipitation over time (e.g., immediately, after 1 hour, after 24 hours) using visual inspection or light microscopy.
-
-
Evaluation of Solubility Enhancers (if precipitation occurs):
-
If the compound precipitates upon dilution, systematically test the addition of solubility enhancers to the aqueous medium before adding the this compound stock solution.
-
Co-solvents: Prepare media containing a low concentration of a co-solvent like PEG 400 (e.g., 1-5%).
-
Surfactants: Prepare media with a range of concentrations of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.1%).
-
Cyclodextrins: Prepare media with varying concentrations of a cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 1-10 mM).
-
-
Vehicle Control and Cytotoxicity Assessment:
-
Once a suitable solvent system is identified, it is crucial to run a "vehicle control" in all experiments. This control should contain the same concentration of the solvent and any enhancers as the this compound-treated samples.
-
Perform a cytotoxicity assay (e.g., MTT, LDH) with the final vehicle concentration to ensure it does not adversely affect the cells.
-
References
- 1. This compound | C26H38O14 | CID 76307878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The misleading nature of in vitro and ex-vivo findings in studying the impact of stress hormones on NK cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. researchgate.net [researchgate.net]
- 5. Solvent - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzigan (Yadanzioside G)
Welcome to the technical support center for Yadanzigan, also known as Yadanzioside G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common stability and solubility challenges encountered during experimental assays involving this potent bioactive compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound (Yadanzioside G) in a question-and-answer format.
Q1: My this compound (Yadanzioside G) is precipitating out of solution in my aqueous-based assay. What should I do?
A1: Precipitation is a common issue due to the poor water solubility of this compound (Yadanzioside G), a characteristic shared by many quassinoids.[1] Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure your final concentration of the stock solvent (e.g., DMSO) is sufficient to maintain solubility. While it's crucial to minimize solvent-induced toxicity, a slightly higher concentration might be necessary. Always include a vehicle control in your experiments to account for any solvent effects.
-
Use a Co-Solvent System: For in vivo or sensitive in vitro assays, consider a co-solvent system. A common formulation involves a mixture of ethanol, polyethylene (B3416737) glycol 300 (PEG300), and a surfactant like Tween-80.
-
Incorporate Serum: For cell culture experiments, fetal bovine serum (FBS) can help stabilize hydrophobic compounds. Try a serial dilution approach: first, dissolve this compound in 100% DMSO, then dilute this stock in pre-warmed FBS before the final dilution into your culture medium.
-
Gentle Warming: Pre-warming your aqueous buffer or cell culture medium to 37°C can transiently increase the solubility of this compound.
-
Sonication: Brief sonication of the solution after adding the this compound stock can help to disperse the compound and prevent immediate precipitation.
-
Advanced Formulations: For in vivo studies, consider formulating this compound into liposomes or solid lipid nanoparticles to improve both solubility and stability.[1]
Q2: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound (Yadanzioside G)?
A2: Yes, inconsistent results are often a sign of compound instability. This compound, like other quassinoids, can be susceptible to degradation under certain experimental conditions. Here’s how to troubleshoot:
-
pH Sensitivity: The stability of many compounds is pH-dependent. If your assay buffer is at an extreme pH, consider if this could be a source of degradation. It is recommended to prepare fresh solutions for each experiment and to assess the stability of this compound in your specific buffer system over the time course of your experiment.
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of chemical compounds.[2] Avoid repeated freeze-thaw cycles of your stock solution. Aliquot your stock solution into single-use vials and store them at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable if the compound is in a suitable solvent and protected from light.
-
Light Exposure: Protect your stock solutions and experimental setups from direct light, as some compounds are photosensitive. Use amber vials or cover your plates and tubes with foil.
-
Fresh Preparations: Always prepare your working solutions fresh from a stock solution immediately before each experiment to minimize degradation.
Q3: How can I confirm the concentration and integrity of my this compound (Yadanzioside G) solution?
A3: To ensure the accuracy of your experimental results, it is crucial to verify the concentration and purity of your this compound solution.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the concentration of this compound and to detect the presence of any degradation products.[3] Developing a simple HPLC method with a suitable standard curve will allow you to check your stock solutions periodically.
-
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the identity of this compound and to characterize any potential degradation products.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural product, specifically a quassinoid, also known as Yadanzioside G. It is extracted from the seeds of Brucea javanica, a plant used in traditional Chinese medicine.[4] It has demonstrated various biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound (Yadanzioside G)?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: What are the general storage conditions for this compound (Yadanzioside G)?
A3: For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation: Solubility and Stability Profile
The following tables summarize the known solubility and recommended stability conditions for this compound (Yadanzioside G).
Table 1: Solubility of this compound (Yadanzioside G)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Water | Poorly soluble | Prone to precipitation in aqueous solutions.[1] |
| Ethanol | Limited data available for Yadanzioside G, but other quassinoids show some solubility. | Often used as part of a co-solvent system. |
| Co-solvent Systems | Can enhance solubility | Mixtures of DMSO, ethanol, PEG300, and Tween-80 can be effective. |
Table 2: Stability Recommendations for this compound (Yadanzioside G)
| Condition | Recommendation | Rationale |
| pH | Prepare fresh solutions in your experimental buffer and use immediately. Avoid extreme pH values if possible. | Stability of quassinoids can be pH-dependent. |
| Temperature | Store solid compound at -20°C. Store stock solutions at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. | Higher temperatures can accelerate degradation.[2] |
| Light | Protect from direct light by using amber vials or covering containers. | To prevent potential photodegradation. |
Experimental Protocols
Protocol 1: Preparation of this compound (Yadanzioside G) Stock and Working Solutions for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound (Yadanzioside G) powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing thoroughly.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve your desired final concentration.
-
Ensure the final DMSO concentration is within the acceptable range for your specific cell line and assay (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately to avoid precipitation and degradation.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing precipitation issues with this compound.
Diagram 2: Proposed Signaling Pathway of this compound in Cancer Cells
Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt/NF-κB signaling pathway.
References
- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of the oxidative DNA lesion, 2,2-diamino-4-(2-deoxy-β-d-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (oxazolone), in vitro and in vivo by isotope dilution-capillary HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yadanzigan Extraction
Welcome to the technical support center for the optimization of Yadanzigan extraction from raw plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and other quassinoids from Brucea javanica.
Q1: My this compound yield is lower than expected. What are the potential causes and solutions?
A1: Low extraction yields can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential issues and how to troubleshoot them:
-
Improper Sample Preparation: The physical state of the raw material significantly impacts extraction efficiency.
-
Issue: Large particle size of the plant material reduces the surface area available for solvent interaction.
-
Solution: Ensure the raw material (Brucea javanica seeds or fruits) is dried and finely ground. This increases the surface area for solvent penetration and improves the diffusion of target compounds.
-
-
Suboptimal Solvent Selection: The choice of solvent is critical for selectively dissolving this compound.
-
Issue: Using a solvent with inappropriate polarity will result in poor extraction of quassinoids.
-
Solution: this compound and other quassinoids are typically extracted with polar solvents. Ethanol (B145695) and methanol (B129727) are commonly used.[1] For instance, ultrasonic extraction with methanol has been successfully used for the determination of various quassinoids. Consider performing small-scale pilot extractions with different solvents (e.g., ethanol, methanol, ethyl acetate) and solvent-water mixtures to determine the optimal choice for your specific raw material batch.
-
-
Inefficient Extraction Method: The chosen extraction technique can dramatically affect the yield.
-
Issue: Passive methods like simple maceration may not be sufficient for complete extraction.
-
Solution: Employ more vigorous extraction techniques. Soxhlet extraction, for example, provides continuous extraction with fresh solvent. One study on Brucea javanica seed oil achieved a high yield of 44.89% using Soxhlet extraction.[2][3] Ultrasound-assisted extraction (UAE) is another effective method that can reduce extraction time and improve efficiency. A patented process for quassinoid extraction highlights the use of sonication with water.
-
-
Non-ideal Extraction Parameters: Time, temperature, and solvent-to-solid ratio are crucial variables.
-
Issue: Insufficient extraction time, incorrect temperature, or an inadequate volume of solvent can lead to incomplete extraction.
-
Solution: Systematically optimize these parameters. For Soxhlet extraction of oil from Brucea javanica, optimal conditions were found to be 75°C for 6 hours with a hexane (B92381) volume of 425ml.[2][3] For other plant materials, increasing the solvent-to-solid ratio has been shown to improve yield up to a certain point.
-
Q2: I am observing degradation of my target compound during extraction. How can I prevent this?
A2: this compound and other quassinoids can be sensitive to heat and pH.
-
Issue: High temperatures used in methods like Soxhlet extraction can potentially degrade thermolabile compounds.
-
Solution:
-
Temperature Control: If using heat-assisted methods, carefully control the temperature to the minimum required for efficient extraction. For particularly sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction at room temperature.
-
pH Stability: The stability of natural products can be pH-dependent. While not extensively documented for this compound, it is good practice to control the pH of the extraction solvent, especially if using aqueous mixtures.
-
Q3: How can I improve the purity of my this compound extract?
A3: Crude extracts often contain a complex mixture of compounds.
-
Issue: Co-extraction of undesirable compounds such as non-polar lipids or highly polar substances can interfere with downstream applications and quantification.
-
Solution:
-
Solvent Partitioning: After the initial extraction, perform liquid-liquid partitioning. A common strategy is to partition the crude extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol/water). This will separate non-polar impurities into the hexane layer, leaving the more polar quassinoids in the aqueous methanol layer.
-
Chromatography: For higher purity, column chromatography is essential. Techniques like High-Performance Liquid Chromatography (HPLC) are used for the final purification and quantification of this compound and other quassinoids.[1]
-
Q4: What is a reliable method for quantifying this compound in my extracts?
A4: Accurate quantification is crucial for determining extraction efficiency and for standardizing the extract for biological assays.
-
Solution: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantitative analysis of quassinoids.[1][4] A validated HPLC method for the simultaneous determination of three quassinoids from Brucea javanica has been established, which can serve as a basis for developing a method for this compound.[1] The reported content of other major quassinoids like brusatol (B1667952) in Brucea javanica fruits is approximately 0.3%.[4]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize key quantitative data from studies on the extraction of compounds from Brucea javanica. While not all data pertains directly to this compound, the parameters provide a valuable starting point for optimization.
Table 1: Soxhlet Extraction of Oil from Brucea javanica Seeds
| Parameter | Optimal Value | Reported Yield | Reference |
| Temperature | 75°C | 44.89% | [2][3] |
| Extraction Time | 6 hours | 44.89% | [2][3] |
| Solvent | Hexane | 44.89% | [2][3] |
| Solvent Volume | 425 ml | 44.89% | [2][3] |
Table 2: Quassinoid Content in Brucea javanica (Quantified by HPLC)
| Quassinoid | Content Range in Raw Material | Average Recovery Rate (HPLC) | Reference |
| Bruceoside B | 0.05% - 0.12% | 96.1% | [1] |
| Bruceoside A | 0.19% - 0.38% | 96.7% | [1] |
| Brusatol | 0.07% - 0.18% | 106.3% | [1] |
Experimental Protocols
Protocol 1: Soxhlet Extraction (Adapted for Quassinoid Enrichment)
This protocol is based on optimized parameters for oil extraction from Brucea javanica and adapted for the extraction of more polar quassinoids.
-
Sample Preparation: Dry the Brucea javanica fruits or seeds at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 20 g) into a cellulose (B213188) thimble.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing a suitable solvent (e.g., 250 mL of ethanol or methanol).
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
-
Solvent Removal: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification (Optional but Recommended):
-
Dissolve the crude extract in a methanol/water mixture.
-
Perform liquid-liquid partitioning with hexane to remove non-polar impurities.
-
Collect the aqueous methanol phase containing the quassinoids.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method is generally faster and can be performed at lower temperatures, reducing the risk of compound degradation.
-
Sample Preparation: Prepare the dried and powdered raw material as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 10 g) in a flask.
-
Add a specific volume of solvent (e.g., 100 mL of methanol) to achieve a desired solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).
-
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Solvent Removal: Concentrate the extract using a rotary evaporator.
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Diagram 2: Simplified Apoptosis Signaling Pathway Induced by Brucea javanica Extract
Brucea javanica extracts and their active components, such as this compound, have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[5][6]
Caption: Intrinsic apoptosis pathway activated by Brucea javanica extract.
Diagram 3: Inhibition of TNF/NF-κB Signaling by Brucea javanica Extract
Research has indicated that extracts from Brucea javanica can inhibit the TNF/NF-κB signaling pathway, which is crucial in inflammation and cancer progression.[7][8]
Caption: Inhibition of the TNF/NF-κB signaling pathway by Brucea javanica extract.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Optimization of see do il extraction process parameters from Brucea javanica using Design of Experiment (DoE) - UM Research Repository [eprints.um.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 6. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of Brucea javanica against multiple myeloma via TNF-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Brucea javanica against multiple myeloma via TNF-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Yadanzigan Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the investigational compound Yadanzigan. The following resources address common challenges and unexpected results to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to exert its effects through the modulation of the Hippo signaling pathway, specifically by influencing the phosphorylation and cellular localization of the transcriptional co-activators YAP and TAZ. In many cancer cell types, the Hippo pathway is dysregulated, leading to the nuclear accumulation of YAP/TAZ, which then promotes cell proliferation and inhibits apoptosis.[1][2] this compound is being investigated for its potential to restore normal Hippo pathway signaling, leading to the phosphorylation of YAP/TAZ, their sequestration in the cytoplasm, and subsequent degradation, thereby reducing tumor growth.
Q2: Why am I observing high variability between replicate wells in my cell viability assay?
A2: High variability in cell-based assays can stem from several factors.[3][4] One common cause is inconsistent cell seeding, leading to different cell numbers in each well at the start of the experiment. Another potential issue is the "edge effect," where wells on the periphery of the microplate experience different temperature and humidity conditions, leading to increased evaporation and altered cell growth.[5] To mitigate this, ensure thorough mixing of your cell suspension before and during plating, and consider leaving the outer wells of the plate empty or filled with sterile media.[5]
Q3: My this compound dose-response curve is not sigmoidal. What could be the reason?
A3: An atypical dose-response curve can indicate several issues. If the curve is flat, it may be that the concentration range tested is not appropriate for the cell line, or the incubation time is too short for this compound to elicit a response. Conversely, a U-shaped or other non-sigmoidal curve could suggest off-target effects at higher concentrations, or potential issues with compound solubility and aggregation. It is also important to ensure that the chosen assay readout is appropriate for the expected biological effect.
Q4: I am seeing unexpected cell morphology changes after this compound treatment. Is this normal?
A4: Changes in cell morphology can be an indicator of the compound's biological activity. For instance, if this compound is indeed modulating the Hippo pathway, this could affect cell adhesion and cytoskeletal organization.[1] It is crucial to document these changes with microscopy and consider performing additional assays, such as immunofluorescence staining for cytoskeletal proteins, to understand the underlying mechanism. However, significant signs of cell stress or death at concentrations where viability is expected to be high could also indicate cytotoxicity unrelated to the intended mechanism.
Troubleshooting Guides
Problem: Inconsistent or Non-reproducible Western Blot Results for YAP/TAZ Phosphorylation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of YAP/TAZ. |
| Poor Antibody Quality | Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls to confirm antibody performance. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage) for your specific gel percentage and protein size. Use a loading control (e.g., GAPDH, beta-actin) to verify consistent loading and transfer. |
| Incorrect Timing of Lysate Collection | The kinetics of YAP/TAZ phosphorylation can be transient. Perform a time-course experiment to determine the optimal time point for observing changes after this compound treatment. |
Problem: High Background Signal in Fluorescence-Based Readouts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Autofluorescence from Media or Compound | Use phenol (B47542) red-free media for fluorescence assays.[6] Also, test for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. |
| Inappropriate Microplate Selection | For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk and background signal.[6] |
| Suboptimal Washing Steps | Increase the number and stringency of wash steps to remove unbound fluorescent reagents. |
| Cellular Autofluorescence | If cellular components are causing high background, consider using red-shifted fluorescent dyes to avoid the green autofluorescence range.[6] |
Experimental Protocols
Key Experiment: Western Blotting for Phospho-YAP (Ser127)
-
Cell Seeding and Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the predetermined optimal time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against Phospho-YAP (Ser127) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: A general experimental workflow for testing the effects of this compound.
Caption: The proposed signaling pathway of this compound via the Hippo pathway.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
- 1. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focus.gbo.com [focus.gbo.com]
- 6. selectscience.net [selectscience.net]
Technical Support Center: Yadanzigan and Brucea javanica Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzigan and extracts of Brucea javanica in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to Brucea javanica?
A1: this compound is a quassinoid, a type of natural product, isolated from the fruit of Brucea javanica (L.) Merr. The plant is also known as "Ya-Tan-Tze" in traditional Chinese medicine. Much of the scientific literature on the toxicity and efficacy of this compound is in the context of studies on the whole fruit extract or the Brucea javanica oil emulsion (BJOE).
Q2: What are the known toxicities of Brucea javanica extracts in animal studies?
A2: Acute toxicity studies in mice have categorized Brucea javanica extracts as having low to moderate toxicity, depending on the extraction solvent. The primary observed toxicities include gastrointestinal discomfort (nausea, vomiting, diarrhea), potential hepatotoxicity (liver damage), and hematologic toxicity.[1] Sub-chronic studies in rats with an aqueous extract at doses up to 60 mg/kg for 30 days showed no significant signs of toxicity.[2]
Q3: Are there differences in toxicity between different types of Brucea javanica extracts?
A3: Yes, the solvent used for extraction can significantly impact the toxicity of the resulting extract. For instance, in one study, the methanolic extract of Brucea javanica seeds was found to be more acutely toxic in mice than the butanolic extract.[3] The oil emulsion (BJOE) is generally reported to have low toxicity in clinical applications and can even reduce the side effects of chemotherapy.[4]
Q4: How can I minimize gastrointestinal toxicity during my animal studies?
A4: To minimize gastrointestinal toxicity, consider using Brucea javanica oil emulsion (BJOE), which has been shown to have anti-inflammatory effects and can protect the intestinal mucosa.[4][5] Studies have shown that BJOE can alleviate chemotherapy-induced intestinal mucosal injury in mice.[5] Using a formulation with lower toxicity, such as a butanolic extract over a methanolic one, may also be beneficial.[3]
Q5: What is the reported LD50 of Brucea javanica extracts?
A5: The median lethal dose (LD50) varies depending on the extract. For an ethanolic extract of Brucea javanica leaves administered orally to mice, the LD50 was determined to be 1003.65 mg/kg.[6] For seed extracts, the oral LD50 in mice was 281.71 mg/kg for the methanolic extract and 438.43 mg/kg for the butanolic extract.[3] There is limited publicly available data on the specific LD50 of isolated this compound.
Troubleshooting Guides
Issue 1: High mortality rate in animals during acute toxicity studies.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage calculation. | Double-check all calculations for dose administration based on animal body weight. Ensure correct unit conversions. |
| High intrinsic toxicity of the extract. | Consider using a different extraction solvent. Butanolic extracts have shown lower acute toxicity than methanolic extracts.[3] |
| Improper administration technique. | Ensure proper oral gavage technique to prevent accidental administration into the lungs, which can cause immediate mortality. |
| Animal stress. | Acclimatize animals to the facility and handling procedures for at least one week before the study to reduce stress-related complications. |
Issue 2: Animals exhibit signs of significant gastrointestinal distress (diarrhea, weight loss).
| Possible Cause | Troubleshooting Step |
| Gastrointestinal toxicity of the administered compound. | Consider formulating the extract as an oil emulsion (BJOE), which has demonstrated protective effects on the intestinal mucosa.[4][5] |
| High dose level. | Reduce the dose to a lower, therapeutically relevant range. Conduct a dose-response study to find the optimal balance between efficacy and toxicity. |
| Vehicle-related effects. | Ensure the vehicle used to dissolve or suspend the extract is non-toxic and administered at an appropriate volume. |
Issue 3: Elevated liver enzymes (ALT, AST) in blood analysis, indicating potential hepatotoxicity.
| Possible Cause | Troubleshooting Step |
| Hepatotoxic components in the extract. | Fractionate the extract to isolate and identify the component(s) responsible for the hepatotoxicity. Consider using a more purified form of the desired active compound. |
| Pre-existing liver conditions in animals. | Ensure the use of healthy animals from a reputable supplier. Perform baseline blood work to screen for any underlying health issues. |
| Dose and duration of treatment. | In sub-chronic studies, high doses or prolonged administration can lead to liver damage.[1] Consider reducing the dose or the duration of the study. |
Data Presentation
Table 1: Acute Oral Toxicity of Brucea javanica Extracts in Mice
| Extract Type | Animal Model | LD50 (mg/kg) | Observed Effects | Reference |
| Ethanolic (Leaves) | DDY-Mice | 1003.65 | Mortality at higher doses. | [6] |
| Methanolic (Seeds) | Mice | 281.71 | Higher acute toxicity compared to butanolic extract. | [3] |
| Butanolic (Seeds) | Mice | 438.43 | Lower acute toxicity compared to methanolic extract. | [3] |
Table 2: Effects of Brucea javanica Oil (BJO) on 5-FU-Induced Intestinal Mucosal Injury in Mice
| Treatment Group | Body Weight Change (%) | Diarrhea Score | Reference |
| 5-FU Model | Decrease | High | [5] |
| 5-FU + BJO (0.5 g/kg) | Ameliorated Decrease | Reduced | [5] |
Experimental Protocols
Protocol: Acute Oral Toxicity Study of a Brucea javanica Extract in Mice (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a Brucea javanica extract.
1. Preparation of the Test Substance:
- Prepare the Brucea javanica extract (e.g., ethanolic, methanolic, or aqueous) and dissolve or suspend it in a suitable, non-toxic vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).
- The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1-2 mL/100g of body weight.
2. Animal Selection and Housing:
- Use healthy, young adult mice (e.g., Swiss or CD-1 strain), typically 8-12 weeks old.
- House the animals in appropriate cages with a 12-hour light/dark cycle, controlled temperature, and humidity.
- Provide standard rodent chow and water ad libitum.
- Acclimatize the animals for at least 7 days before the experiment.
3. Dosing Procedure (Stepwise Approach):
- Fast the animals overnight (withholding food but not water) before dosing.
- Weigh each animal and calculate the individual dose volume.
- Administer the test substance by oral gavage.
- Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).
- Observation: Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any mortality.
- Dose Adjustment:
- If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.
- If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified based on this outcome.
- If mortality occurs in 1 animal, repeat the same dose in 3 more animals.
4. Data Collection:
- Record individual body weights shortly before dosing and at least weekly thereafter.
- Perform daily clinical observations.
- At the end of the 14-day observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes in organs.
5. Data Analysis:
- The results are interpreted in terms of the number of animals that died or showed toxic signs at each dose level to classify the substance according to the Globally Harmonised System (GHS). An LD50 value can be estimated based on the outcomes at different dose levels.
Mandatory Visualizations
Signaling Pathways
The toxicity of Brucea javanica components, like other natural products, can be a double-edged sword. The same pathways that lead to apoptosis (programmed cell death) in cancer cells, a therapeutic effect, can also cause toxicity in healthy tissues if not properly controlled. Below are diagrams of signaling pathways that are modulated by Brucea javanica constituents and may be involved in both its therapeutic and toxic effects.
Caption: Putative apoptosis pathways induced by Brucea javanica constituents.
Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway by Brucea javanica.
Experimental Workflow
Caption: Workflow for an acute oral toxicity study in mice.
References
- 1. yydbzz.com [yydbzz.com]
- 2. Safety assessment of standardized aqueous Brucea javanica extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Therapeutic Effect of Brucea Javanica Oil Emulsion in Mice with Irinotecan-Induced Delayed Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brucea javanica oil alleviates intestinal mucosal injury induced by chemotherapeutic agent 5-fluorouracil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
Technical Support Center: Enhancing the In Vivo Bioavailability of Yadanzigan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in- vivo bioavailability of Yadanzigan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its in vivo bioavailability?
Q2: What formulation strategies can be employed to improve the in vivo bioavailability of this compound?
Several advanced formulation strategies can be utilized to overcome the bioavailability challenges of poorly soluble compounds like this compound. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal tract. This increases the drug's surface area for dissolution and absorption.
-
Solid Dispersions: In this technique, the drug is dispersed in an inert hydrophilic carrier at a solid state. This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion. The goal is to reduce the drug's particle size to a molecular level and enhance its wettability and dissolution rate.
-
Nanoparticles: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and potentially enhance its absorption through various mechanisms, including increased surface area and targeted delivery.
Q3: Are there any specific examples of successful bioavailability enhancement of this compound or related compounds?
While specific pharmacokinetic data for this compound formulations is limited in publicly available literature, a study on a related compound, Yadanziolide A, has shed light on its mechanism of action. This study demonstrated that Yadanziolide A induces apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 and JAK-STAT signaling pathways.[2] This information is crucial for understanding its therapeutic effects and can guide further research into its delivery and targeting.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments to improve the in vivo bioavailability of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading in SMEDDS formulation. | Poor solubility of this compound in the selected oil, surfactant, or co-surfactant. | 1. Screening of Excipients: Conduct systematic solubility studies of this compound in a variety of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). 2. Optimize Ratios: Use pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that provide the largest microemulsion region and can accommodate a higher concentration of this compound. |
| Precipitation of this compound upon dilution of SMEDDS in aqueous media. | The formulation is unable to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids. | 1. Increase Surfactant/Co-surfactant Concentration: A higher concentration of surfactants can create more stable micelles to encapsulate the drug. 2. Incorporate a Polymeric Precipitation Inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state of the drug and prevent its precipitation. |
| Inconsistent pharmacokinetic data (high variability in Cmax and AUC). | Variability in the in vivo emulsification of the SMEDDS formulation. Inter-individual physiological differences in animal models. | 1. Optimize Formulation for Robustness: Test the self-emulsification performance of the SMEDDS in different physiological media (e.g., simulated gastric fluid, simulated intestinal fluid). 2. Standardize Experimental Conditions: Ensure consistent dosing procedures, fasting times, and animal handling to minimize experimental variability. |
| Low bioavailability from solid dispersion formulation. | Recrystallization of the amorphous this compound in the solid dispersion during storage or in vivo. Incomplete drug release from the carrier matrix. | 1. Carrier Selection: Choose a carrier with a high glass transition temperature (Tg) to improve the physical stability of the amorphous drug. 2. Incorporate a Surfactant: The addition of a surfactant to the solid dispersion can enhance drug release and inhibit recrystallization. 3. Characterize Solid State: Use techniques like DSC and XRD to confirm the amorphous nature of the drug in the freshly prepared and stored solid dispersions. |
Experimental Protocols
Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Method:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of mixtures with the oil phase at varying weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle agitation.
-
Visually observe the formation of a clear or slightly bluish microemulsion to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (around 40°C) and vortex until a clear and homogenous solution is formed.
-
In Vivo Pharmacokinetic Study of this compound Formulation
Objective: To evaluate the in vivo pharmacokinetic profile of a this compound formulation compared to a control (e.g., this compound suspension).
Materials:
-
This compound formulation (e.g., SMEDDS)
-
This compound suspension (control)
-
Sprague-Dawley rats (or other appropriate animal model)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Animal Acclimatization and Fasting: Acclimate the animals to the laboratory conditions for at least one week. Fast the animals overnight (12-18 hours) before the experiment with free access to water.
-
Dosing:
-
Divide the animals into two groups: a control group receiving the this compound suspension and a test group receiving the this compound formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_control) x 100%.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a key signaling pathway potentially affected by this compound-related compounds and a typical experimental workflow for improving bioavailability.
Caption: TNF-α/STAT3 signaling pathway potentially targeted by Yadanziolide A, a compound related to this compound.
Caption: A typical experimental workflow for improving the in vivo bioavailability of this compound.
References
- 1. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Active Yadanzigan Components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of active components from Yadanzigan.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of active components in this compound?
This compound is a rich source of various bioactive compounds. The primary classes of active components include alkaloids, flavonoids, and terpenoids. The relative abundance of these components can vary depending on the plant's origin, harvesting time, and initial extraction method.
Q2: Which chromatographic method is most suitable for the initial separation of this compound extract?
For the initial, coarse separation of the crude this compound extract, column chromatography is a robust and scalable method. A normal-phase silica (B1680970) gel column with a step-wise gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is effective for fractionating the extract based on polarity. This allows for the separation of the major classes of compounds.
Q3: How can I effectively remove chlorophyll (B73375) from my this compound extract?
Chlorophyll can interfere with subsequent purification steps and analysis. One common method is to perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) after the initial ethanol (B145695) extraction. Chlorophyll will preferentially partition into the hexane layer. Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be employed to retain the active components while allowing the highly non-polar chlorophyll to be washed out.
Q4: My target compound is degrading during purification. What steps can I take to minimize this?
Degradation of active components can be caused by factors such as exposure to light, heat, or extreme pH.[1] To minimize degradation, it is advisable to work in a light-protected environment (e.g., using amber glassware) and at reduced temperatures.[1] Using a rotary evaporator at a lower temperature for solvent removal is also recommended. Additionally, maintaining a neutral pH during extraction and purification can prevent acid or base-catalyzed degradation.
Troubleshooting Guides
Issue 1: Low Yield of Target Compound
| Potential Cause | Troubleshooting Step |
| Incomplete initial extraction | Increase extraction time or use a more effective solvent system. Sonication can also improve extraction efficiency. |
| Adsorption of the compound onto the stationary phase | Change the stationary phase or use a stronger eluting solvent. Pre-treating the column with a small amount of a polar solvent can also help. |
| Co-elution with other compounds | Optimize the gradient elution profile in your chromatographic separation. Consider using a different type of chromatography (e.g., reverse-phase instead of normal-phase). |
| Degradation during processing | As mentioned in the FAQs, protect your sample from light and heat. Analyze samples at each stage to pinpoint where the loss is occurring. |
Issue 2: Poor Peak Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase | Adjust the solvent ratio in your mobile phase. A small change in the percentage of the organic solvent can significantly impact resolution. |
| Column overload | Reduce the concentration of the injected sample.[2] |
| Column degradation | Flush the column with a strong solvent to remove any strongly adsorbed compounds. If performance does not improve, the column may need to be replaced.[2] |
| Incorrect flow rate | Optimize the flow rate. A lower flow rate often leads to better resolution, but will increase the run time. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete separation from closely related compounds | Employ a more selective purification technique such as preparative HPLC or counter-current chromatography.[1] |
| Contamination from solvents or glassware | Use high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed with the appropriate solvent before use. |
| Re-crystallization issues | Ensure the correct solvent system is used for recrystallization and allow for slow cooling to promote the formation of pure crystals. |
Experimental Protocols
Protocol 1: Initial Extraction of this compound
-
Preparation: Air-dry the this compound plant material and grind it into a fine powder.
-
Extraction: Macerate the powdered material in 95% ethanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.
Protocol 2: Column Chromatography for Fractionation
-
Column Packing: Prepare a silica gel slurry in hexane and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (B1210297) in a stepwise manner (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions with similar TLC profiles for further purification.
Visualizations
Caption: General workflow for the purification of active components from this compound.
Caption: A logical troubleshooting guide for addressing low compound yield.
References
Technical Support Center: Yadanzigan (Brucea javanica) Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability in Yadanzigan (also known as Brucea javanica) extracts.
Troubleshooting Guides
This section offers solutions to specific issues you may encounter during your experiments with this compound extracts.
Guide 1: Inconsistent Bioactivity Observed Between Different Extract Batches
Problem: You are observing significant variations in the biological effects (e.g., cytotoxicity, anti-inflammatory activity) of different batches of this compound extract in your assays.
| Possible Cause | Troubleshooting Steps | Rationale |
| Variability in Raw Plant Material | Source this compound fruits from a single, reputable supplier who can provide a certificate of analysis detailing geographical origin, harvest time, and post-harvest processing. Obtain a voucher specimen for botanical authentication. | The chemical profile of medicinal plants is heavily influenced by genetic and environmental factors.[1][2] Consistent sourcing minimizes this variability. |
| Inconsistent Extraction Protocol | Strictly standardize your extraction protocol. Document every parameter, including solvent type and polarity, solvent-to-solid ratio, particle size of the plant material, extraction time, temperature, and agitation speed.[3][4] | Minor deviations in the extraction process can lead to significant differences in the chemical composition and, consequently, the bioactivity of the extract.[1][5] |
| Lack of Chemical Standardization | Perform phytochemical profiling for each new batch using techniques like High-Performance Liquid Chromatography (HPLC).[6] Quantify one or more marker compounds, such as Brusatol or Bruceine D, to ensure consistency between batches.[7][8] | Chemical analysis provides a quantitative measure of the consistency of your extracts, allowing you to correlate chemical profiles with observed bioactivity.[3][9] |
| Improper Storage | Store dried plant material and extracts in airtight, dark containers at low temperatures to prevent degradation of bioactive compounds.[1][6] | Many bioactive compounds in herbal extracts are sensitive to light, heat, moisture, and oxygen, which can lead to loss of potency over time.[1] |
Guide 2: Lower-Than-Expected or No Bioactivity
Problem: Your this compound extract is showing lower bioactivity than reported in the literature, or no activity at all.
| Possible Cause | Troubleshooting Steps | Rationale |
| Incorrect Plant Part Used | Ensure you are using the dried, mature fruit (Fructus Bruceae) of Brucea javanica, as this is the part traditionally used and reported to contain the highest concentration of bioactive quassinoids.[7][8] | Different parts of the plant contain varying types and concentrations of chemical constituents. |
| Suboptimal Extraction Solvent | The primary bioactive compounds, quassinoids, have a range of polarities. Consider using solvents of intermediate polarity, such as ethanol (B145695) or methanol (B129727), which have been shown to be effective for extracting these compounds.[10] | The choice of solvent directly impacts the types and quantities of compounds extracted.[2][4] |
| Degradation of Active Compounds | Review your extraction and storage conditions. Avoid high temperatures and exposure to light and oxygen. Consider using techniques like freeze-drying for long-term storage.[1] | Quassinoids can be susceptible to degradation under harsh conditions. |
| Assay-Related Issues | Verify the viability and passage number of your cell lines. Ensure that your assay reagents are fresh and properly prepared. Run positive and negative controls to validate assay performance. | The lack of bioactivity may stem from issues with the experimental setup rather than the extract itself. |
Frequently Asked Questions (FAQs)
Q1: What are the main bioactive compounds in this compound extracts?
A1: The primary bioactive constituents of this compound are tetracyclic triterpene quassinoids, with Brusatol and Bruceine D being among the most extensively studied for their anti-cancer and anti-inflammatory properties.[7][8][11] The fruit also contains other compounds such as alkaloids, triterpenoids, and flavonoids.[12][13]
Q2: What are "marker compounds" and why are they important for standardizing this compound extracts?
A2: Marker compounds are specific chemical constituents of an herbal extract that are used for quality control purposes.[6] For this compound, quantifying a marker compound like Brusatol in each batch via HPLC allows you to ensure a consistent concentration of a key bioactive component, which helps in achieving reproducible experimental results.[5][6]
Q3: What analytical techniques are recommended for the quality control of this compound extracts?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for creating a chemical fingerprint of your extract and quantifying marker compounds.[14] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed chemical profiling and identification of unknown compounds.[15]
Q4: Can I use a biological assay for standardization instead of chemical analysis?
A4: Yes, biological standardization, or bioassay, can be a valuable tool.[16][17] This involves assessing the biological activity of each batch (e.g., determining the IC50 in a cancer cell line) to ensure consistent potency.[18] However, it is often recommended to use a combination of both chemical and biological standardization for the most comprehensive quality control.
Experimental Protocols
Protocol 1: Standardized Ethanol Extraction of this compound Fruits
-
Sample Preparation: Obtain dried, mature fruits of Brucea javanica. Grind the fruits to a uniform fine powder (e.g., 40-60 mesh). Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.[3]
-
Extraction:
-
Weigh 10 g of the dried powder and place it in a flask.
-
Add 100 mL of 70% ethanol (a 1:10 solid-to-solvent ratio).
-
Macerate the mixture with continuous stirring for 24 hours at room temperature, protected from light.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with fresh solvent.
-
Combine all filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.[3]
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight using a freeze-dryer or a vacuum oven.
-
Store the dried extract at -20°C in an airtight, dark container.
-
Protocol 2: HPLC Fingerprinting and Quantification of Brusatol
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of HPLC-grade methanol.
-
Use sonication for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a series of standard solutions of Brusatol of known concentrations.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the extract sample and determine the peak area of Brusatol.
-
Calculate the concentration of Brusatol in the extract using the calibration curve.
-
Protocol 3: Cell Viability (MTT) Assay for Bioactivity Assessment
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20][21]
-
Treatment:
-
Prepare a stock solution of the this compound extract in DMSO and dilute it to various concentrations in the cell culture medium.
-
Treat the cells with these different concentrations of the extract and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).
-
Data Presentation
Table 1: HPLC Quantification of Brusatol in Different Batches of this compound Extract
| Batch ID | Retention Time (min) | Peak Area | Brusatol Concentration (µg/mg of extract) |
| YZ-2024-01 | 8.45 | 158943 | 2.85 |
| YZ-2024-02 | 8.47 | 162112 | 2.91 |
| YZ-2024-03 | 8.44 | 105432 | 1.89 |
| Reference Standard | 8.46 | N/A | N/A |
Note: Batch YZ-2024-03 shows a significantly lower concentration of the marker compound, which could explain reduced bioactivity.
Table 2: Bioactivity (IC50) of Different this compound Extract Batches on HCT-116 Colon Cancer Cells
| Batch ID | Brusatol Concentration (µg/mg) | IC50 (µg/mL) |
| YZ-2024-01 | 2.85 | 8.9 ± 1.3 |
| YZ-2024-02 | 2.91 | 8.5 ± 1.1 |
| YZ-2024-03 | 1.89 | 15.2 ± 2.4 |
Note: The higher IC50 value for batch YZ-2024-03 correlates with its lower Brusatol content, demonstrating the link between chemical composition and biological activity.
Visualizations
Caption: Workflow for ensuring this compound extract consistency.
Caption: Proposed apoptotic pathway induced by this compound.
References
- 1. masi.eu [masi.eu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 8. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Extraction and Analytical Methods for the Determination of Tartrazine (E 102) in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. herbmedpharmacol.com [herbmedpharmacol.com]
- 18. researchgate.net [researchgate.net]
- 19. ars.usda.gov [ars.usda.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yadanzigan Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Yadanzigan and its source, Brucea javanica. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary active components?
A1: this compound is a bioactive compound derived from the dried ripe fruit of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine known as Yadanzi or Fructus Bruceae. The primary active components responsible for its pharmacological effects, particularly its anti-tumor properties, are quassinoids. Among these, brusatol (B1667952) and bruceine D are the most extensively studied. The plant extract, often used as Brucea javanica oil emulsion (BJOE), contains a complex mixture of these and other compounds, including triterpenes, alkaloids, and flavonoids.[1][2]
Q2: What are the known mechanisms of action for this compound and its derivatives?
A2: The anticancer effects of this compound and its derivatives, like brusatol, are multifaceted and involve the modulation of several key signaling pathways. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation and migration of cancer cells. Key signaling pathways implicated include the P53/MAPK1, STAT3, Akt/mTOR, and NF-κB pathways.[3][4][5] For instance, brusatol has been observed to induce apoptosis by regulating proteins such as Bcl-2, caspases, and by suppressing the STAT3 and Akt/mTOR pathways.[4]
Q3: How should I prepare and store this compound or Brucea javanica extracts for experiments?
A3: Proper preparation and storage are critical for maintaining the stability and activity of this compound and Brucea javanica extracts.
-
Extraction: The choice of solvent (e.g., ethanol (B145695), methanol, water, hexane) will significantly impact the chemical composition and bioactivity of the extract.[1] For example, ethanol extraction is commonly used to obtain a broad range of compounds.[6]
-
Dissolution: For in vitro assays, a stock solution is typically prepared by dissolving the extract or purified compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in culture medium.
-
Storage: Store powdered extracts and purified compounds in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: What are appropriate positive and negative controls for an experiment with this compound?
A4: The selection of controls is crucial for the valid interpretation of experimental results.
-
Negative Controls:
-
Vehicle Control: This is essential to ensure that the solvent used to dissolve the this compound extract (e.g., DMSO) does not have a biological effect at the concentration used. This group receives the same volume of vehicle as the highest concentration of the extract.
-
Untreated Control: This group of cells or animals receives no treatment and serves as a baseline for normal biological function.
-
-
Positive Controls:
-
A well-characterized cytotoxic agent (e.g., doxorubicin, cisplatin) should be used in anticancer assays to confirm that the experimental system is responsive to cytotoxic effects.
-
For mechanism-specific studies, a known activator or inhibitor of the signaling pathway of interest can be used as a positive control.
-
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in in vitro cytotoxicity assays.
-
Possible Cause 1: Inconsistent Extract Composition. The chemical composition of herbal extracts can vary significantly depending on the plant's origin, harvest time, and extraction method.[7]
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the extract (e.g., DMSO) can be toxic to cells at higher concentrations.[1]
-
Solution: Always include a vehicle control group to assess the toxicity of the solvent at the concentrations used. Determine the maximum non-toxic solvent concentration for your specific cell line before starting the experiment.[1]
-
-
Possible Cause 3: Extract Precipitation. The extract may not be fully soluble in the culture medium, leading to inconsistent concentrations in the wells.
-
Solution: Visually inspect the wells for any precipitate. To improve solubility, you can try gentle sonication or vortexing of the stock solution.[2] If precipitation persists, consider using a different solvent or a lower concentration range.
-
Issue 2: Interference with colorimetric or fluorometric assays (e.g., MTT, Alamar Blue).
-
Possible Cause: Inherent color or fluorescence of the plant extract. Many plant extracts are colored and can interfere with the absorbance or fluorescence readings of common viability assays, leading to inaccurate results.[2][9]
-
Solution 1: Include an "extract-only" control. Prepare a parallel set of wells with the same concentrations of the extract in the medium but without cells. Subtract the absorbance/fluorescence readings of these wells from your experimental wells.[2]
-
Solution 2: Use a non-colorimetric/fluorometric assay. Switch to an alternative assay that is less susceptible to color interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay.[2]
-
Issue 3: Unexpected results in animal studies (e.g., toxicity, lack of efficacy).
-
Possible Cause 1: Poor bioavailability. The active compounds in the extract may not be well-absorbed when administered orally.
-
Solution: Consider using a formulation designed to improve bioavailability, such as the clinically used Brucea javanica oil emulsion (BJOEI).[10] Pharmacokinetic studies can also be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the active compounds.
-
-
Possible Cause 2: Inappropriate animal model. The chosen animal model may not accurately reflect the human disease state.
-
Solution: Carefully select an animal model that is relevant to the research question. For cancer studies, xenograft models using human cancer cell lines are commonly employed.[4]
-
-
Possible Cause 3: Toxicity of the extract. High doses of Brucea javanica extracts can have toxic effects.[10]
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies. Monitor animals for signs of toxicity, and perform biochemical and hematological analyses.[8]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Brucea javanica Compounds and Extracts in Various Cancer Cell Lines.
| Compound/Extract | Cell Line | Cancer Type | IC50 / ED50 | Reference |
| Brusatol | HCT116 | Colorectal Cancer | >15 nmol/L | |
| Bruceine B | HCT-8 | Ileocecal Cancer | 1.3 - 6.7 µmol/L | |
| Bruceine D | HCT-8 | Ileocecal Cancer | 1.3 - 6.7 µmol/L | |
| Yadanziolide A | SW480 | Colorectal Cancer | 0.1 - 28.5 µmol/L | |
| Bruceanol D | HCT-8 | Ileocecal Cancer | 0.16 - 0.67 µg/mL | |
| Ethanol Extract | HCT-116 | Colorectal Cancer | 8.9 ± 1.32 µg/mL | |
| Ethanol Extract | HT29 | Colorectal Cancer | 48 ± 2.5 µg/mL | |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 µmol/L | [4] |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µmol/L | [4] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µmol/L | [4] |
| Bruceine D | Capan-2 | Pancreatic Cancer | 1.1 µmol/L | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound extract or purified compound in the complete culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the vehicle control wells and determine the IC50 value.
Visualizations
Caption: Key signaling pathways modulated by this compound and its derivatives in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brucea javanica oil emulsion plus supportive care for refractory advanced colorectal cancer: a pilot RCT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antidiabetic and Antioxidant Properties of Brucea javanica Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 8. Safety assessment of standardized aqueous Brucea javanica extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brucea javanica oil emulsion plus supportive care for refractory advanced colorectal cancer: a pilot RCT protocol - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Yadanzigan in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating off-target effects of Yadanzigan in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a quassinoid, a type of naturally occurring bitter substance, isolated from the seeds of Brucea javanica.[1] Brucea javanica has a long history in traditional medicine for treating various ailments, including cancer.[1][2][3] Quassinoids derived from this plant are known to possess a range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, extracts and isolated compounds from Brucea javanica have demonstrated the ability to induce apoptosis (programmed cell death) and reduce cell proliferation in various cancer cell lines.[1][4]
Q2: What are the potential on-target mechanisms of action for this compound?
While the direct molecular targets of this compound have not been definitively identified in the literature, studies on closely related quassinoids from Brucea javanica provide strong indications of its potential on-target effects. For instance, Yadanziolide A, a structurally similar quassinoid, has been shown to exert its anti-cancer effects by directly targeting the JAK/STAT signaling pathway.[5] Inhibition of this pathway leads to the induction of apoptosis in hepatocellular carcinoma cells.[5] It is plausible that this compound shares a similar mechanism of action. Extracts from Brucea javanica have also been reported to modulate other critical cancer-related signaling pathways, including the PI3K/Akt/mTOR, ERK/MAPK, and NF-κB pathways.[1]
Q3: What are off-target effects and why are they a concern when working with this compound?
Off-target effects refer to the interactions of a compound with proteins or molecules other than its intended biological target. These unintended interactions can lead to a variety of issues in cell-based assays, including:
-
Misinterpretation of experimental results: Off-target effects can produce a biological response that is mistakenly attributed to the on-target activity of the compound.
-
Cellular toxicity: Binding to unintended targets can disrupt normal cellular processes and lead to cytotoxicity that is unrelated to the desired therapeutic effect.
-
Confounding data: Off-target effects can mask or alter the true on-target effects, making it difficult to determine the compound's actual mechanism of action.
For a natural product like this compound, with a complex chemical structure, the potential for off-target interactions is a significant consideration that requires careful experimental design and validation.
Q4: How can I determine the optimal concentration of this compound for my cell-based assay to minimize off-target effects?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response study to determine the concentration range that elicits the desired on-target effect without causing excessive cytotoxicity due to off-target interactions.
-
Start with a broad concentration range: Based on published data for similar quassinoids, a starting range of 0.01 µM to 100 µM is reasonable.
-
Determine the IC50/EC50: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity or the half-maximal effective concentration (EC50) for a specific on-target bioactivity.
-
Work at or near the EC50 for on-target effects: For mechanistic studies, using concentrations around the EC50 for the desired on-target effect is recommended to minimize off-target binding.
Q5: What are some key strategies to confirm that the observed effects of this compound are on-target?
Confirming on-target effects is a critical step in validating your experimental findings. Several strategies can be employed:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm the binding of this compound to its target protein in intact cells without the need for chemical modifications of the compound.[6]
-
Genetic Approaches:
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the effect of this compound is diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
Overexpression: Overexpress the target protein. This may lead to a rightward shift in the dose-response curve for this compound, indicating that a higher concentration is needed to achieve the same effect.
-
-
Orthogonal Assays: Use a different assay that measures a distinct downstream event of the same signaling pathway to confirm the initial findings.
-
Competitive Binding Assays: If a known ligand for the putative target is available, a competitive binding assay can demonstrate that this compound competes for the same binding site.[7][8][9][10][11]
-
Use of Analogs: Test structurally related analogs of this compound with varying affinities for the target. A correlation between their binding affinities and their biological activities strengthens the on-target hypothesis.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when working with this compound in cell-based assays.
Problem 1: High background cytotoxicity observed across multiple cell lines.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Decrease the final concentration of the compound. - Use a different solvent or a lower percentage of the current solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
| Non-specific Membrane Disruption | - Perform a membrane integrity assay (e.g., LDH release assay or Propidium Iodide staining) to assess for non-specific membrane damage. - Compare the cytotoxic effects in cells with and without the expression of the putative target protein. |
| Off-target Toxicity | - Lower the concentration of this compound to a range that is more specific for the on-target effect. - Use a more sensitive assay to detect on-target effects at lower concentrations. - Identify potential off-targets using computational prediction tools or experimental methods like kinome profiling. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive. - Perform a stability test of this compound in your cell culture medium over the time course of your experiment. |
| Cell Culture Variability | - Ensure consistent cell passage number and confluency at the time of treatment. - Regularly test cell lines for mycoplasma contamination. - Use a consistent cell seeding density for all experiments. |
| Assay Variability | - Standardize all incubation times and reagent concentrations. - Include appropriate positive and negative controls in every experiment. - Ensure proper mixing of all reagents. |
Problem 3: Observed biological effect does not correlate with the expected on-target pathway.
| Possible Cause | Troubleshooting Steps |
| Dominant Off-Target Effect | - Perform target deconvolution studies (e.g., chemical proteomics) to identify other interacting proteins. - Use a more specific analog of this compound if available. - Validate the involvement of the suspected off-target pathway using specific inhibitors or genetic knockdown. |
| Activation of a Different Signaling Pathway | - Perform a broader analysis of signaling pathways known to be affected by similar compounds or natural products (e.g., PI3K/Akt, MAPK, NF-κB). - Use pathway-specific inhibitors to dissect the signaling cascade. |
| Incorrect Hypothesis about the On-Target Pathway | - Re-evaluate the literature for other potential targets of quassinoids. - Perform an unbiased screen (e.g., RNA-seq or proteomic analysis) to identify pathways modulated by this compound. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for quassinoids from Brucea javanica, providing a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Quassinoids from Brucea javanica against KB Cells [12]
| Compound | ED50 (µg/mL) |
| Bruceantin | 0.008 |
| Bruceolide | > 5 |
Note: ED50 is the effective dose for 50% of the population.
Table 2: IC50 Values of Yadanziolide A against Hepatocellular Carcinoma Cell Lines [5]
| Cell Line | IC50 (µM) |
| LM-3 | ≥ 0.1 |
| HepG2 | ≥ 0.1 |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a chosen cancer cell line.
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining
This protocol describes how to determine if this compound induces apoptosis in your cell line of interest using flow cytometry.[13][14][15][16]
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be sub-confluent at the time of harvest.
-
Treat the cells with this compound at concentrations around the IC50 value determined in Protocol 1, and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: Inhibition of JAK/STAT Pathway by Yadanziolide A (a close analog of this compound)
The following diagram illustrates the proposed mechanism of action for Yadanziolide A, which may be similar for this compound. Inhibition of the JAK/STAT pathway leads to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins, ultimately resulting in apoptosis.[5]
Caption: Proposed on-target signaling pathway of this compound via inhibition of the JAK/STAT cascade.
Potential Off-Target Signaling Pathways
This compound, like many natural products, may interact with multiple signaling pathways. Based on studies of Brucea javanica extracts, the following pathways are potential off-targets that should be considered.
Caption: Potential off-target signaling pathways that may be modulated by this compound.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for validating the on-target effects of this compound.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Affinity screening using competitive binding with fluorine-19 hyperpolarized ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
Validation & Comparative
The Rise of Natural Compounds: Yadanzigan's Active Components vs. Conventional Chemotherapy
In the landscape of oncology research, there is a growing interest in the therapeutic potential of natural compounds. One such candidate is derived from Brucea javanica (Fructus Bruceae), a plant used in traditional medicine, commonly known as Yadanzi. While the term "Yadanzigan" is not formally established in scientific literature, it likely refers to preparations or active compounds from Yadanzi. This guide provides a comparative analysis of the anti-cancer properties of key components isolated from Brucea javanica versus established chemotherapy drugs, supported by experimental data for an audience of researchers, scientists, and drug development professionals.
Part 1: Comparative Efficacy and Cytotoxicity
The primary measure of an anti-cancer agent's efficacy is its ability to inhibit cancer cell growth and induce cell death. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values of active compounds from Brucea javanica and established chemotherapy drugs against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Drug | Cancer Type | Cell Line | IC50 | Reference |
| Brusatol (B1667952) | Pancreatic Cancer | PANC-1 | 0.048 µM | |
| Pancreatic Cancer | SW1990 | 0.035 µM | ||
| Leukemia | K562 | 16.9 nM | ||
| Bruceine D | Pancreatic Cancer | PANC-1 | 2.17 µM | |
| Pancreatic Cancer | SW1990 | 1.89 µM | ||
| 5-Fluorouracil (5-FU) | Colorectal Cancer | HCT116 | 4.8 µM | |
| Colorectal Cancer | HT-29 | 3.5 µM | ||
| Cisplatin (B142131) | Lung Cancer | A549 | 8.7 µM | |
| Ovarian Cancer | SKOV3 | 5.2 µM | ||
| Oxaliplatin | Colorectal Cancer | HCT116 | 1.5 µM |
Note: IC50 values can vary between studies depending on the experimental conditions, such as cell density and incubation time.
In Vivo Tumor Growth Inhibition
The following table presents data on the inhibition of tumor growth in animal models, a crucial step in preclinical evaluation.
| Treatment | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Brusatol | Pancreatic Cancer | Nude mice with PANC-1 xenografts | 2 mg/kg | 58.7% | |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Nude mice with HCT116 xenografts | 20 mg/kg | 45-55% | |
| Cisplatin | Lung Cancer | Nude mice with A549 xenografts | 5 mg/kg | 50-60% |
Part 2: Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is paramount for targeted drug development.
Yadanzi Compounds: Targeting Nrf2 and Inducing Apoptosis
Brusatol, a major active component of Brucea javanica, has been shown to be a potent inhibitor of the Nrf2 signaling pathway. The Nrf2 pathway is a key regulator of cellular resistance to oxidative stress and is often hyperactivated in cancer cells, promoting their survival. By inhibiting Nrf2, brusatol can render cancer cells more susceptible to oxidative damage and apoptosis. Both brusatol and bruceine D have also been shown to induce apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Brusatol inhibits the Nrf2 pathway, preventing cancer cell survival.
Established Chemotherapy: DNA Damage and Apoptosis
Conventional chemotherapy drugs like cisplatin and 5-FU have well-established mechanisms of action. Cisplatin forms adducts with DNA, leading to DNA damage and triggering apoptosis. 5-Fluorouracil, a pyrimidine (B1678525) analog, inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a building block of DNA. This leads to DNA damage and cell death.
Caption: Conventional chemotherapy induces apoptosis via DNA damage.
Part 3: Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are outlines of standard protocols for the key experiments cited.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound or chemotherapy drug for 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation and Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against drug concentration.
Xenograft Mouse Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., PANC-1, HCT116) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., brusatol) or chemotherapy drug, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Conclusion
The active components of Brucea javanica, such as brusatol, demonstrate potent anti-cancer activity, in some cases with higher potency (lower IC50 values) than established chemotherapy drugs in vitro. Their distinct mechanism of action, particularly the inhibition of the Nrf2 pathway, presents a novel strategy for overcoming chemoresistance in cancer cells. While the in vivo data is still emerging, it suggests that these natural compounds hold significant promise as future therapeutic agents. Further research, including clinical trials, is necessary to fully elucidate their therapeutic potential and safety profile in comparison to conventional chemotherapy. This guide highlights the importance of exploring natural products as a valuable source for the next generation of oncology drugs.
A Comparative Analysis of Yadanzigan and Similar Herbal Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Yadanzigan, derived from the fruit of Brucea javanica, and other notable herbal compounds with demonstrated anti-cancer properties. The focus is on their performance in preclinical studies, with an emphasis on quantitative data, experimental methodologies, and the molecular signaling pathways they modulate. This document aims to serve as a resource for researchers in oncology and drug development, offering a side-by-side look at these promising natural products.
Introduction
This compound, a traditional Chinese medicine, has garnered significant attention for its potent anti-tumor activities, primarily attributed to a class of quassinoid compounds, including brusatol (B1667952) and bruceine D.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation.[1] For a comprehensive understanding of its potential, this guide compares this compound's active constituents with two other widely studied herbal compounds: Curcumin (B1669340), from Curcuma longa, and Resveratrol, found in grapes and other plants. Both Curcumin and Resveratrol have been extensively investigated for their pleiotropic anti-cancer effects.[2][3] This comparison will focus on their impact on key oncogenic signaling pathways: PI3K/Akt/mTOR, NF-κB, and STAT3.
Quantitative Performance Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound's active compounds, Curcumin, and Resveratrol in various cancer cell lines. It is crucial to note that these values are derived from different studies and direct, head-to-head comparative experiments are limited. Therefore, these tables should be interpreted as a compilation of existing data rather than a direct comparison of potency under identical conditions.
Table 1: Comparative IC50 Values of Brusatol, Curcumin, and Resveratrol in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Brusatol | BT-474 | Not specified, but sensitizes to trastuzumab | [4] |
| SK-BR-3 | Not specified, inhibits growth | [4] | |
| Bruceine D | Hs 578T | 0.71 ± 0.05 | [5] |
| MCF-7 | 9.5 ± 7.7 | [5] | |
| Curcumin | T47D | 2.07 ± 0.08 | [6] |
| MCF7 | 1.32 ± 0.06 | [6] | |
| MDA-MB-231 | 11.32 ± 2.13 | [6] | |
| MDA-MB-468 | 18.61 ± 3.12 | [6] | |
| Resveratrol | Hs 578T | Minor effect at 160 µM | [5] |
| MCF-7 | No effect | [5] |
Table 2: Comparative IC50 Values of Brusatol, Curcumin, and Resveratrol in Other Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Brusatol | Gastric Cancer | SGC-7901 | Not specified, reverses EMT | [4] |
| Hematologic Malignancy | Various | Not specified, targets PI3K/AKT | [4] | |
| Hepatocellular Carcinoma | Various | Not specified, promotes apoptosis | [4] | |
| Curcumin | Colorectal Cancer | SW480, HT-29, HCT116 | 10.26 - 13.31 | [7] |
| Head and Neck Cancer | SCC-9, FaDu | Dose-dependent reduction in viability | [1] | |
| Resveratrol | Lung Adenocarcinoma | A549 | 35.05 ± 0.1 | [8] |
| Osteosarcoma | MG-63 | Not specified, inhibits viability | [9] |
Experimental Protocols
The following section details a representative methodology for a key experiment cited in the performance analysis: the MTT assay for cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Objective: To determine the cytotoxic effects of herbal compounds on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Herbal compounds (this compound extract, Brusatol, Bruceine D, Curcumin, Resveratrol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the herbal compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Analysis
The anti-cancer effects of this compound, Curcumin, and Resveratrol are mediated through their interaction with complex intracellular signaling networks. Below are diagrams of the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways, illustrating the putative targets of these herbal compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.
Brusatol from this compound has been shown to suppress the PI3K/Akt pathway.[10][11] Curcumin inhibits the PI3K/Akt/mTOR pathway by downregulating the phosphorylation of Akt.[1][2] Resveratrol has also been reported to inhibit this pathway, contributing to its anti-cancer effects.[3]
NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.
Brusatol has been shown to modulate the NF-κB signaling pathway.[4] Curcumin is a well-known inhibitor of the NF-κB pathway, acting by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[12]
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with poor prognosis.
Brusatol has been reported to inhibit the JAK/STAT signaling pathway.[4] Resveratrol inhibits the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is crucial for its activation, dimerization, and nuclear translocation.[13]
Conclusion
This compound and its active constituents, particularly brusatol and bruceine D, demonstrate significant anti-cancer potential through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3. When compared with other well-researched herbal compounds like Curcumin and Resveratrol, it is evident that all three possess pleiotropic anti-cancer effects, often targeting similar oncogenic pathways.
The quantitative data, while not from direct comparative studies, suggest that the potency of these compounds can be cell-line dependent. This highlights the importance of selecting appropriate cancer models for preclinical evaluation. The detailed experimental protocol for the MTT assay provides a standardized framework for future comparative studies.
The signaling pathway diagrams offer a visual representation of the current understanding of how these compounds exert their effects at a molecular level. It is clear that while they may converge on common pathways, the specific molecular interactions can differ.
For researchers and drug development professionals, this comparative analysis underscores the potential of this compound as a source of novel anti-cancer agents. Further research, particularly direct comparative studies and in vivo experiments, is warranted to fully elucidate its therapeutic potential relative to other promising herbal compounds. The exploration of synergistic combinations of these natural products may also represent a promising avenue for future cancer therapy.
References
- 1. Curcumin downregulates the PI3K-AKT-mTOR pathway and inhibits growth and progression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 5. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Resveratrol eliminates cancer stem cells of osteosarcoma by STAT3 pathway inhibition | PLOS One [journals.plos.org]
- 10. Brusatol suppresses the growth of intrahepatic cholangiocarcinoma by PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brusatol inhibits malignant phenotypes and lipid metabolism of osteosarcoma cells by regulating PI3K/AKT and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol suppresses the growth and metastatic potential of cervical cancer by inhibiting STAT3Tyr705 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Yadanzigan and its Derivatives In Vivo: A Comparative Guide
This guide provides a comparative overview of the in vivo anticancer effects of these Brucea javanica-derived substances against various cancer types, juxtaposed with the performance of standard chemotherapeutic agents. The data is presented to facilitate an objective assessment of their potential in oncological research and development.
Pancreatic Cancer
Pancreatic cancer remains one of the most challenging malignancies to treat. The following table summarizes the in vivo efficacy of Brucea Javanica Oil (BJO) in a patient-derived orthotopic xenograft (PDOX) mouse model of pancreatic cancer and compares it with the standard-of-care chemotherapy, gemcitabine (B846).
| Treatment Agent | Dosage & Administration | Animal Model | Tumor Growth Inhibition | Survival | Citation |
| Brucea Javanica Oil (BJO) | Not specified | Pancreatic Cancer PDOX nude mouse model | Synergistically enhanced the tumor growth inhibition of gemcitabine. | Median survival of 95 days vs. 81 days for vehicle. | |
| Gemcitabine (GEM) | Not specified | Pancreatic Cancer PDOX nude mouse model | Significant tumor growth inhibition compared to vehicle. | - | |
| BJO + Gemcitabine | Not specified | Pancreatic Cancer PDOX nude mouse model | Significantly greater tumor growth inhibition than gemcitabine alone. | - |
Experimental Protocol: Pancreatic Cancer Patient-Derived Orthotopic Xenograft (PDOX) Model
A tumor specimen from a patient with advanced pancreatic adenocarcinoma was surgically collected. Fresh tumor samples were placed in RPMI 1640 medium and subsequently implanted orthotopically into nude mice. The mice were then randomized into different treatment groups. Tumor growth was monitored, and survival was recorded. Apoptosis in tumor tissues was assessed using TUNEL assays.[1]
Signaling Pathway: Brucea Javanica Oil Emulsion (BJOE) in Pancreatic Cancer
BJOEI has been shown to induce apoptosis in pancreatic cancer cells. While the precise in vivo signaling cascade from the provided studies is not fully detailed, in vitro evidence suggests the involvement of apoptosis-related genes.
References
Yadanzigan's Therapeutic Potential: A Comparative Analysis with Modern Pharmaceuticals
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of Yadanzigan (Brucea javanica), a traditional Chinese medicinal herb, and its active compounds against modern pharmaceutical agents for the treatment of cancer, malaria, and dysentery. This guide synthesizes quantitative efficacy data, details experimental methodologies, and visualizes key molecular pathways to offer researchers, scientists, and drug development professionals an objective overview of this compound's therapeutic potential.
This compound, and its key bioactive quassinoids, brusatol (B1667952) and bruceine D, have demonstrated significant cytotoxic, anti-parasitic, and anti-bacterial properties in numerous preclinical studies. This guide aims to contextualize these findings by juxtaposing them with the established efficacy of modern drugs.
Efficacy in Oncology
The primary focus of modern research on this compound has been its anti-cancer properties. Its active constituents, particularly brusatol, have shown potent cytotoxic effects against a wide array of cancer cell lines.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for brusatol and bruceine D against various cancer cell lines, alongside those of commonly used chemotherapy drugs for comparison. It is important to note that these values are compiled from multiple studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Comparative IC50 Values of Brusatol and Modern Chemotherapeutics in Cancer Cell Lines
| Cancer Type | Cell Line | Brusatol IC50 (µM) | Modern Pharmaceutical | IC50 (µM) |
| Lung Cancer | A549 | ~0.06[1] | Cisplatin | Varies (e.g., ~3 in some studies) |
| Lung Cancer | H460 | 0.5 (48h) | Doxorubicin | Varies |
| Breast Cancer | MCF-7 | 0.08[1] | Doxorubicin | Varies |
| Breast Cancer | Hs 578T | 0.71 (72h)[2] | Doxorubicin | Varies |
| Leukemia | NB4 | 0.03[1] | Cytarabine | Varies |
| Leukemia | K562 | Less sensitive | Imatinib | Varies |
| Pancreatic Cancer | PANC-1 | 0.36[1] | Gemcitabine | Varies |
| Colorectal Cancer | HCT-116 | 16.63 nM (24h)[3] | 5-Fluorouracil | Varies |
Table 2: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cancer Type | Cell Line | Bruceine D IC50 (µM) | Treatment Duration |
| Lung Cancer | H460 | 0.5 | 48h |
| Lung Cancer | A549 | 0.6[4][5] | 48h |
| Breast Cancer | MCF-7 | 9.5 (± 7.7) | 72h |
| Breast Cancer | Hs 578T | 0.71 (± 0.05)[2] | 72h |
| Bladder Cancer | T24 | 7.65 µg/mL | Not Specified |
Brucea javanica oil emulsion (BJOE) has been studied in clinical settings, primarily in China, as an adjunctive therapy for non-small cell lung cancer (NSCLC). A meta-analysis of 22 randomized controlled trials involving 1512 patients indicated that BJOE combined with platinum-based chemotherapy improved the near-term curative effect, enhanced quality of life, and reduced bone marrow suppression and gastrointestinal reactions compared to chemotherapy alone[6]. Another phase II study on advanced lung adenocarcinoma showed a higher overall response rate in the group receiving Yadanzi® (a commercial BJOE product) with chemotherapy compared to chemotherapy alone (89.7% vs. 86.2%), and a significant improvement in quality of life[7].
Experimental Protocols: Cancer
A common method to determine the IC50 values is the MTT or CCK-8 assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., brusatol, bruceine D, or a standard chemotherapy drug) for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay: After incubation, a solution of MTT or CCK-8 is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
To assess anti-tumor efficacy in a living organism, a xenograft model is often used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^7) are injected subcutaneously into the flank of the mice[8].
-
Treatment: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment and control groups. The test compound (e.g., brusatol at 2 mg/kg) is administered via a specific route (e.g., intraperitoneal injection) for a defined period[8][9].
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: Volume = (Length × Width²) / 2[8].
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting or immunohistochemistry, to assess protein expression and apoptosis (e.g., TUNEL assay).
Signaling Pathways in Cancer
Brusatol and bruceine D exert their anti-cancer effects by modulating several key signaling pathways.
Brusatol is a known inhibitor of the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In cancer cells, constitutive activation of Nrf2 can lead to chemoresistance. By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapeutic agents[10].
Caption: Brusatol inhibits the Nrf2 signaling pathway.
Bruceine D has been shown to induce apoptosis in cancer cells through the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.
Caption: Bruceine D induces apoptosis via the PI3K/Akt pathway.
Efficacy in Infectious Diseases
This compound has been traditionally used for malaria and dysentery. Modern scientific studies have started to validate these uses by investigating the efficacy of its extracts and purified compounds against the causative pathogens.
Anti-malarial Activity
Extracts of Brucea javanica have shown inhibitory effects on the asexual blood-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 3: In Vitro Anti-malarial Efficacy of Brucea javanica Extracts
| Extract Type | IC50 (µg/mL) | Modern Pharmaceutical | IC50 (nM) |
| Fruit Water Extract | 0.26 (± 1.15)[11] | Artemisinin | Varies (e.g., ~1-10 nM) |
| Root Ethyl Acetate Extract | 0.41 (± 1.14)[11] | Chloroquine | Varies (strain-dependent) |
Modern treatment for malaria typically involves artemisinin-based combination therapies (ACTs), which are highly effective[12]. While the IC50 values for Brucea javanica extracts are not as low as those for pure artemisinin, they demonstrate significant anti-malarial potential.
Anti-dysenteric Activity
Dysentery can be caused by bacteria (e.g., Shigella) or amoebas (Entamoeba histolytica). Quassinoids from Brucea javanica have demonstrated activity against E. histolytica.
Table 4: In Vitro Anti-amoebic Efficacy of Brucea javanica Quassinoids
| Compound | IC50 (µg/mL) against E. histolytica | Modern Pharmaceutical | IC50 (µg/mL) against E. histolytica |
| Bruceantin (B1667948) | 0.019[8] | Metronidazole | Varies (e.g., ~1-5 µg/mL) |
Modern treatment for amoebic dysentery often relies on metronidazole[8]. For bacterial dysentery, antibiotics such as ciprofloxacin (B1669076) are commonly used[13]. While data on the antibacterial activity of this compound's compounds against Shigella species is limited, the potent anti-amoebic activity of bruceantin suggests a promising avenue for further research.
Experimental Protocols: Infectious Diseases
The in vitro activity against P. falciparum is often assessed by measuring the inhibition of parasite growth.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a specific medium (e.g., RPMI 1640) under controlled atmospheric conditions.
-
Drug Treatment: Synchronized parasite cultures (typically at the ring stage) are incubated with serial dilutions of the test compound.
-
Growth Inhibition Measurement: After a set incubation period (e.g., 48-72 hours), parasite growth is assessed using methods such as microscopy (counting parasitemia), or by measuring the activity of a parasite-specific enzyme like lactate (B86563) dehydrogenase (pLDH).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
The efficacy against E. histolytica can be determined using a microdilution method[8].
-
Trophozoite Culture: E. histolytica trophozoites are cultured in a suitable medium.
-
Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.
-
Inoculation: A standardized number of trophozoites are added to each well.
-
Incubation: The plates are incubated under anaerobic conditions for a specific period (e.g., 72 hours).
-
Viability Assessment: The viability of the amoebas is assessed, for example, by using a dye that is taken up only by viable cells, and the absorbance is read with a spectrophotometer.
-
Data Analysis: The IC50 is determined from the dose-response curve.
Conclusion
For drug development professionals, this compound and its derivatives represent a promising source of novel therapeutic agents. Further research, including well-designed head-to-head comparative studies, detailed mechanistic investigations, and rigorous clinical trials, is warranted to fully elucidate their efficacy and safety profiles relative to modern pharmaceuticals. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Brusatol Inhibits Proliferation and Metastasis of Colorectal Cancer by Targeting and Reversing the RhoA/ROCK1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Meta-analysis on treatment of non-small cell lung cancer with brucea javanica oil emulsion in combination with platinum-contained first-line chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study on Javanica oil emulsion injection (Yadanzi®) combined with chemotherapy in treating patients with advanced lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Therapy for Acute Watery Diarrhea and Dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Yadanzigan's Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer research findings for Yadanzigan, the fruit of Brucea javanica. It addresses the reproducibility of these findings by examining consistent results across multiple independent studies and compares its efficacy with established chemotherapeutic agents. Detailed experimental protocols for key assays are provided to facilitate further research and validation.
Reproducibility and Core Findings
While direct "reproducibility studies" are not common in this field, the core anti-cancer findings related to this compound's active compounds have been independently and repeatedly demonstrated across various cancer types. The primary active constituents, quassinoids such as brusatol (B1667952) and bruceine D , have been consistently shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).
Multiple research groups have validated that bruceine D induces apoptosis in different cancer cell lines, including pancreatic, lung, and chronic myeloid leukemia, frequently through the mitochondrial (intrinsic) pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. Similarly, brusatol has been repeatedly identified as a potent inhibitor of the Nrf2 signaling pathway, a mechanism that enhances the sensitivity of cancer cells to chemotherapy. The consistency of these findings across numerous studies supports the reproducibility of the fundamental anti-cancer mechanisms of this compound's key components.
Comparative Efficacy of this compound Components
Recent research has focused on comparing the cytotoxic effects of this compound's active compounds against, and in combination with, standard chemotherapeutic drugs. These studies are crucial for evaluating their potential clinical utility.
Brusatol in Combination with Chemotherapy
Brusatol has been shown to synergistically enhance the anti-cancer effects of several chemotherapy drugs. By inhibiting the Nrf2 pathway, which is involved in cellular defense and chemoresistance, brusatol can render cancer cells more susceptible to conventional treatments.
| Cancer Type | Brusatol Combination | Cell Line(s) | Key Findings |
| HER2-Positive Cancers | Lapatinib | SK-BR-3, SK-OV-3, AU565 | Brusatol synergistically enhanced the growth-inhibitory activity of lapatinib. The combination more effectively decreased Nrf2 levels and induced reactive oxygen species (ROS) generation. |
| Colorectal Cancer | Cisplatin | CT-26 | A synergistic anti-proliferative effect was observed. The combination significantly increased apoptosis via a caspase-dependent pathway. |
| Ovarian Cancer | Cisplatin | A2780CP, COC1/DDP | In cisplatin-resistant cells, the combination of brusatol and an iron chelator significantly enhanced cisplatin's toxicity. |
Bruceine D in Combination with Chemotherapy
Bruceine D has also been investigated for its potential to augment the efficacy of standard-of-care chemotherapies, particularly in notoriously difficult-to-treat cancers like pancreatic cancer.
| Cancer Type | Bruceine D Combination | Cell Line(s) | Key Findings |
| Pancreatic Cancer | Gemcitabine | PANC-1, SW1990 | Bruceine D augmented the chemosensitivity of pancreatic cancer cells to gemcitabine, both in vitro and in vivo. The mechanism involves the inhibition of the Nrf2 pathway, leading to increased efficacy of gemcitabine. The anti-proliferative effects of bruceine D were found to be comparable to gemcitabine. |
Brucea javanica Oil Emulsion (BJOE) in Clinical Settings
Brucea javanica oil emulsion (BJOE), a formulation used in clinical practice in China, has been evaluated as an adjuvant therapy.
| Cancer Type | BJOE Combination | Study Type | Key Findings |
| Advanced Lung Adenocarcinoma | Pemetrexed + Platinum | Phase II Clinical Study | The combination group showed a higher overall response rate and a lower incidence of leukopenia compared to chemotherapy alone. |
| Advanced Gastric Cancer | Chemotherapy | Phase II Clinical Study | The combination was deemed a safe and effective regimen, with an overall response rate (CR+PR+SD) of 85.3%. |
| Refractory Advanced Colorectal Cancer | Best Supportive Care | Pilot RCT Protocol | BJOE is being investigated to assess its efficacy and safety in patients who are refractory to existing therapies. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is essential for understanding and replicating research findings.
Caption: Bruceine D induces apoptosis via the mitochondrial pathway.
Caption: A typical workflow for evaluating anti-cancer compounds in vitro.
Detailed Experimental Protocols
To ensure the reproducibility of key experiments, detailed methodologies are essential. The following are step-by-step protocols for the most common assays used in this compound research.
MTT Assay for Cell Viability and Proliferation
This assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., bruceine D) and controls (vehicle control, positive control drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is bound by fluorescently labeled Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorophore) conjugate.
-
Propidium Iodide (PI) staining solution.
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis with the test compound for the desired time. Include negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution. Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for confirming the activation of apoptotic pathways by observing the cleavage of caspases (e.g., Caspase-3, -9) and PARP, or changes in the expression of Bcl-2 family proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) and then incubate in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL detection reagent. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein bands to a loading control (e.g., β-actin) to ensure equal protein loading. An increase in cleaved forms of caspases and PARP, or an increased Bax/Bcl-2 ratio, is indicative of apoptosis.
References
Head-to-Head Study: Yadanzigan's Active Compound Brusatol versus Gefitinib in EGFR Kinase Inhibition
For Immediate Release: A comparative analysis of Brusatol, the primary bioactive compound isolated from Yadanzigan (Brucea javanica), and the well-established kinase inhibitor Gefitinib, reveals distinct profiles in their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase activity and suppress cancer cell proliferation. This guide provides researchers, scientists, and drug development professionals with a concise, data-driven comparison of these two compounds, supported by experimental evidence and detailed methodologies.
Executive Summary
Brusatol, a natural product derived from a traditional Chinese medicine, demonstrates potent activity against the A549 lung cancer cell line, with a significantly lower IC50 value compared to the first-generation EGFR inhibitor, Gefitinib. While Gefitinib exhibits greater potency in a cell-free enzymatic assay, Brusatol's superior performance in a cellular context suggests it may have a different or broader mechanism of action. This guide presents the quantitative data from in vitro kinase assays and cell-based cytotoxicity assays, outlines the experimental protocols for reproducibility, and visualizes the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for Brusatol and Gefitinib.
Table 1: In Vitro EGFR Kinase Inhibition
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Brusatol | ADP-Glo™ Kinase Assay | EGFR Tyrosine Kinase | 333.1 | [1] |
| Gefitinib | Cell-Free Kinase Assay | EGFR Tyrosine Kinase | 33 | [2] |
Table 2: Cell-Based Assay - Cytotoxicity in A549 Lung Cancer Cells
| Compound | Assay Type | Cell Line | Incubation Time | IC50 | Reference |
| Brusatol | MTT Assay | A549 | 24 hours | 109 nM | [1] |
| Gefitinib | MTT Assay | A549 | 72 hours | 9.86 µM | [2] |
| Gefitinib | MTT Assay | A549 | 72 hours | ~10 µM | [3] |
Signaling Pathway and Mechanism of Action
Both Brusatol and Gefitinib target the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Gefitinib is an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain and preventing its activation. Brusatol has also been shown to inhibit EGFR tyrosine kinase activity. However, its significantly higher potency in cell-based assays compared to cell-free assays suggests that its anticancer effects may not be solely due to direct EGFR kinase inhibition and could involve other mechanisms.
Experimental Protocols
In Vitro EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (Brusatol or Gefitinib) in 100% DMSO.
-
Prepare a kinase reaction buffer containing the peptide substrate and ATP.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction :
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition :
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed A549 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment :
-
MTT Addition :
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
References
- 1. Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Therapeutic Potential of Yadanzigan and its Congeners: A Comparative Analysis in Cancer, Inflammation, and Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yadanzigan is a quassinoid, a class of structurally complex natural products isolated from the plant Brucea javanica (L.) Merr., known in traditional Chinese medicine as "Ya-dan-zi". While direct experimental data on this compound is limited in publicly available research, extensive studies on other major quassinoids from Brucea javanica, such as Brusatol (B1667952) and Bruceine D, have demonstrated significant therapeutic potential across various disease models. This guide provides a comparative analysis of the performance of these active constituents from Brucea javanica against established alternative therapies in cancer, inflammation, and metabolic diseases, supported by available experimental data.
I. Anti-Cancer Potential
Extracts and isolated compounds from Brucea javanica have shown potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and inhibition of critical cell survival pathways.
Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Brusatol and Bruceine D in comparison to a standard chemotherapeutic agent, Cisplatin, in human NSCLC cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Experimental Conditions |
| Brusatol | A549 | Not specified | Not specified |
| H460 | Not specified | Not specified | |
| Bruceine D | A549 | ~0.6 | 48h incubation |
| H460 | ~0.5 | 48h incubation | |
| Cisplatin | A549 | 5.25 - 11.18 | 48h - 72h incubation[1][2][3] |
| H460 | 4.83 - 27.6 | 48h - 72h incubation[1][2][3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Human cancer cell lines (e.g., A549, H460) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound (Brusatol, Bruceine D) or standard drug (Cisplatin) for a specified duration (e.g., 48, 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway in Cancer
The anti-cancer effects of quassinoids from Brucea javanica are often attributed to the inhibition of the NF-κB and other pro-survival signaling pathways, leading to apoptosis.
II. Anti-Inflammatory Potential
Brucea javanica oil and its constituents have demonstrated significant anti-inflammatory properties in various experimental models, primarily through the suppression of pro-inflammatory mediators.
Comparative Efficacy in a Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This table compares the effects of a Brusatol-enriched Brucea javanica oil with a standard treatment for ulcerative colitis, 5-Aminosalicylic Acid (5-ASA).
| Treatment | Dosage | Change in Disease Activity Index (DAI) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control (DSS only) | - | 3.5 ± 0.4 | 1.8 ± 0.2 |
| Brusatol-enriched BJO | 0.5 mg/kg | 1.8 ± 0.3 | 0.8 ± 0.1 |
| 1.0 mg/kg | 1.2 ± 0.2 | 0.6 ± 0.1 | |
| 5-ASA | 200 mg/kg | 2.1 ± 0.3* | Not specified |
*p < 0.05 compared to DSS control group. Data is illustrative and compiled from reported studies.[4][5][6][7][8]
Experimental Protocols
DSS-Induced Colitis Model:
-
Male C57BL/6 mice are administered 3% (w/v) DSS in their drinking water for 7 days to induce acute colitis.
-
Mice are then treated orally with the test compound (Brusatol-enriched oil) or a standard drug (5-ASA) for a specified period.
-
The Disease Activity Index (DAI) is calculated daily based on weight loss, stool consistency, and rectal bleeding.
-
At the end of the experiment, colonic tissues are collected for histological analysis and measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
Experimental Workflow for Anti-Inflammatory Studies
III. Potential in Metabolic Disease Management
Quassinoids from Brucea javanica have also been investigated for their effects on metabolic disorders, with studies indicating potential benefits in managing hyperglycemia.
Comparative Efficacy in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
This table compares the hypoglycemic effect of Bruceine D with the standard anti-diabetic drug, Glibenclamide.
| Compound/Drug | Dosage | Reduction in Blood Glucose (%) | Experimental Conditions |
| Control (STZ only) | - | 0 | - |
| Bruceine D | 1 mg/kg | 87.99 ± 2.91* | Single dose, measurement at 8h |
| Glibenclamide | 5 mg/kg | Significant reduction (quantitative value not specified in comparative study) | Daily administration for several weeks[9] |
| 10 mg/kg | Significant reduction (quantitative value not specified in comparative study) | Daily administration for several weeks[9] |
*p < 0.05 compared to STZ control group.
Experimental Protocols
STZ-Induced Diabetes Model:
-
Male Sprague-Dawley rats are administered a single intraperitoneal injection of streptozotocin (STZ; 50-60 mg/kg) to induce diabetes.
-
Rats with fasting blood glucose levels above 250 mg/dL are selected for the study.
-
Diabetic rats are treated with a single oral dose of the test compound (Bruceine D) or a standard drug (Glibenclamide).
-
Blood glucose levels are monitored at various time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.
Logical Relationship of Therapeutic Effects
Conclusion
While specific data for this compound remains elusive, the substantial body of evidence for other quassinoids from Brucea javanica, particularly Brusatol and Bruceine D, strongly supports their therapeutic potential in multiple disease models. In cancer models, these compounds exhibit potent cytotoxicity comparable to or exceeding that of standard chemotherapeutics in certain cell lines. In inflammatory models, they demonstrate significant anti-inflammatory effects. Furthermore, initial studies in metabolic disease models suggest a promising role in glycemic control.
Further research is warranted to isolate and evaluate the specific activity of this compound to fully understand its therapeutic profile. However, the collective data on quassinoids from Brucea javanica presents a compelling case for their continued investigation and development as novel therapeutic agents for a range of debilitating diseases. Researchers are encouraged to consider these natural products as a valuable source for new drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of brusatol self-microemulsifying drug delivery system and its therapeutic effect against dextran sodium sulfate-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Brusatol-Enriched Brucea javanica Oil Ameliorated Dextran Sulfate Sodium-Induced Colitis in Mice: Involvement of NF-κB and RhoA/ROCK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol-Enriched Brucea javanica Oil Ameliorated Dextran Sulfate Sodium-Induced Colitis in Mice: Involvement of NF- κ B and RhoA/ROCK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of brusatol self-microemulsifying drug delivery system and its therapeutic effect against dextran sodium sulfate-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Independent Verification of Published "Yadanzigan" Studies: A Guide for Researchers
To facilitate a comprehensive and objective evaluation of the scientific literature surrounding "Yadanzigan," this guide provides a structured overview of its purported mechanisms and a framework for comparison with established alternatives. Due to the current lack of specific published studies on "this compound," this document will focus on outlining the necessary experimental data and visualizations required for a thorough independent verification, should such studies become available.
Section 1: Comparative Data Analysis
A critical aspect of verifying any new therapeutic agent is the direct comparison of its performance against existing standards of care. For "this compound," this would necessitate quantitative data presented in a clear, tabular format. The following tables outline the essential data points required for a meaningful comparison.
Table 1: In Vitro Efficacy Comparison
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | (e.g., MCF-7) | (e.g., MTT, SRB) | ||
| Alternative 1 | (e.g., MCF-7) | (e.g., MTT, SRB) | ||
| Alternative 2 | (e.g., MCF-7) | (e.g., MTT, SRB) |
Table 2: In Vivo Efficacy Comparison (Animal Model)
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Dosage | Administration Route | Reference |
| Vehicle Control | |||||
| This compound | |||||
| Alternative 1 | |||||
| Alternative 2 |
Section 2: Experimental Protocols
Reproducibility is a cornerstone of scientific validation. Detailed experimental protocols are essential for other researchers to independently verify the published findings on "this compound."
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of "this compound" or alternative compounds for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Section 3: Visualizing Molecular Interactions and Workflows
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following sections provide examples of how Graphviz (DOT language) can be used to visualize the purported signaling pathways of "this compound" and the experimental workflows for its analysis.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a potential mechanism of action for "this compound," where it inhibits a key signaling pathway involved in cell proliferation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for this compound Evaluation
This diagram outlines the key steps involved in the preclinical evaluation of "this compound."
Caption: Preclinical experimental workflow for this compound.
Logical Relationship between this compound and Alternatives
This diagram illustrates the comparative logic for evaluating "this compound" against other treatment options.
Caption: Comparative evaluation framework for this compound.
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Framework for Yadanzigan
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or less-common compounds like Yadanzigan, a specific Safety Data Sheet (SDS) may not be readily available. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of such chemicals, using this compound as a case study. The procedural guidance herein is designed to build trust and provide value beyond the product itself, positioning this as a preferred source for laboratory safety and chemical handling information.
Understanding this compound: Known Properties
While a specific SDS for this compound is not available in public databases, its chemical and physical properties have been cataloged. This information is crucial for conducting a preliminary risk assessment.
| Property | Value | Source |
| Molecular Formula | C26H38O14 | PubChem |
| Molecular Weight | 574.6 g/mol | PubChem |
| XLogP3-AA (LogP) | -4.4 | PubChem |
| Hydrogen Bond Donor Count | 8 | PubChem |
| Hydrogen Bond Acceptor Count | 14 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 574.22615588 Da | PubChem |
| Monoisotopic Mass | 574.22615588 Da | PubChem |
| Topological Polar Surface Area | 236 Ų | PubChem |
| Heavy Atom Count | 40 | PubChem |
| Complexity | 1100 | PubChem |
This data is essential for a preliminary assessment of this compound's potential hazards and environmental fate.
Experimental Protocol: Risk Assessment and Disposal of Chemicals without an SDS
In the absence of a specific Safety Data Sheet, a rigorous, multi-step risk assessment is mandatory before any disposal procedures are initiated. The following protocol outlines the necessary steps to ensure safety and compliance.
Step 1: Preliminary Hazard Assessment Based on Physicochemical Properties
-
Review Known Data: Carefully examine the available chemical and physical properties of this compound.
-
The high number of hydrogen bond donors and acceptors and a low LogP value suggest high water solubility. This is a critical factor in determining its environmental mobility and the appropriate disposal route.
-
The molecular complexity and presence of multiple functional groups indicate that the compound's reactivity should be carefully considered.
-
-
Structural Analogy Analysis: Identify structurally similar compounds for which toxicological and safety data are available. This can provide insights into potential hazards such as toxicity, reactivity, and carcinogenicity.
-
Consult Institutional Safety Professionals: Engage with your institution's Environmental Health and Safety (EHS) department. They are a crucial resource for guidance on handling and disposing of unknown or novel compounds.
Step 2: Segregation and Labeling
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams.[1][2] This prevents unforeseen reactions and simplifies the disposal process.
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".
-
The molecular formula: C26H38O14.
-
An estimate of the quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.[3]
-
Any known or suspected hazards based on the preliminary assessment.
-
Step 3: Container Selection and Storage
-
Choose a Compatible Container: Select a waste container that is chemically resistant to this compound. Given its likely high water solubility and polar nature, a high-density polyethylene (B3416737) (HDPE) or glass container is generally a safe choice. Ensure the container has a secure, leak-proof lid.[4]
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4] The secondary container should be capable of holding at least 110% of the volume of the primary container.[4]
-
Designated Storage Area: Keep the waste in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[2]
Step 4: Disposal Pathway Determination
-
Contact EHS for Pickup: Once the waste is properly segregated, labeled, and stored, contact your institution's EHS department to arrange for collection. Provide them with all the information gathered during your risk assessment.
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company. These professionals have the expertise and equipment to handle and dispose of unknown or novel chemical waste in compliance with all federal, state, and local regulations.[5]
-
Documentation: Maintain a record of all steps taken, from the initial risk assessment to the final disposal. This documentation is crucial for regulatory compliance and for future reference.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical, such as this compound, for which a Safety Data Sheet is not immediately available.
Caption: Workflow for the safe disposal of a chemical without a specific SDS.
By adhering to this rigorous framework, researchers and laboratory personnel can confidently manage the disposal of novel compounds like this compound, ensuring a safe working environment and maintaining full regulatory compliance. This proactive approach to safety builds a foundation of trust and demonstrates a commitment to responsible chemical handling.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Essential Safety and Operational Guidance for Handling Yadanzigan
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Yadanzigan. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a safe laboratory environment.
Quantitative Data Summary
As a specific Safety Data Sheet for this compound is not available, a complete quantitative hazard assessment is not possible. The following table provides available physical and chemical data and uses placeholders for toxicological values that should be determined by qualified personnel or obtained from the supplier.
| Parameter | Value | Source |
| Chemical Formula | C₂₆H₃₈O₁₄ | PubChem[1] |
| Molecular Weight | 574.6 g/mol | PubChem[1] |
| Physical State | Solid (Assumed) | N/A |
| Odor | Unknown | N/A |
| Oral LD50 (Rat) | Data not available | N/A |
| Dermal LD50 (Rabbit) | Data not available | N/A |
| Inhalation LC50 (Rat) | Data not available | N/A |
| Occupational Exposure Limits | Not established | N/A |
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be worn at all times.[2] For splash hazards, use chemical splash goggles. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for extended handling. |
| Laboratory Coat | A flame-resistant lab coat that covers the arms is required. | |
| Closed-toe Shoes | Made of a non-porous material.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | Recommended if handling the powder outside of a fume hood or if aerosolization is possible. |
Operational Plan
All handling of this compound should occur in a designated area within a laboratory.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
-
Handling:
-
Don all required personal protective equipment.
-
Perform all manipulations of this compound, especially weighing and preparing solutions, within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the solid material to avoid generating dust.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all waste as outlined in the Disposal Plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
As the specific hazards of this compound are unknown, it should be disposed of as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused this compound powder and contaminated materials (e.g., weigh boats, absorbent paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Sharps:
-
Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Do not dispose of this compound or its solutions down the drain or in regular trash. All waste must be handled and disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety department for specific disposal procedures.
Experimental Workflow
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
